Santonic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.02,8]decanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPYYTKZOHYHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)C3(CCC2(C3CC1=O)C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046871 | |
| Record name | Santonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34167-05-0, 510-35-0 | |
| Record name | NSC138624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Santonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Santonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Woodward Elucidation of Santonic Acid: A Technical Guide to a Classic Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of R. B. Woodward's seminal research on the structure of santonic acid. Woodward's work on this complex natural product derivative was not a total synthesis but a masterful elucidation of its structure through a detailed study of a base-catalyzed rearrangement of α-santonin. This research, published in 1948, is a landmark in organic chemistry, showcasing the power of mechanistic reasoning in determining complex molecular architectures.[1]
Introduction: The Santonin-Santonic Acid Puzzle
For many years, the intricate structure of α-santonin, a sesquiterpene lactone isolated from wormseed (Artemisia species), posed a significant challenge to chemists. A key piece of this puzzle was the structure of this compound, a product formed by the treatment of santonin with strong bases. The transformation was not a simple hydrolysis of the lactone ring but a more profound skeletal rearrangement. R. B. Woodward, along with F. J. Brutschy and H. Baer, meticulously investigated this reaction, ultimately leading to the correct structural proposal for this compound and, by extension, a deeper understanding of the chemistry of santonin itself.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₄ | [2] |
| Molecular Weight | 264.32 g/mol | [2] |
| Melting Point | 170-172 °C | [2] |
| Boiling Point | 285 °C at 15 mmHg | [2] |
| Optical Rotation [α]D²⁰ | -74.0° (in chloroform) | [2] |
| Solubility | Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid. | [2] |
The Base-Catalyzed Rearrangement of α-Santonin to this compound
The core of Woodward's research was the elucidation of the pathway for the conversion of α-santonin to this compound. This transformation is initiated by the treatment of α-santonin with a hot, concentrated aqueous base, such as potassium hydroxide.[2]
Mechanistic Pathway
The accepted mechanism for this rearrangement, as elucidated by Woodward, involves several key steps:
-
Lactone Hydrolysis: The process begins with the nucleophilic attack of a hydroxide ion on the lactone carbonyl of α-santonin, leading to the opening of the γ-lactone ring to form a carboxylate intermediate.
-
Isomerization and Tautomerization: This is followed by a shift in the position of the double bond and subsequent tautomerization.
-
Intramolecular Michael Addition: A crucial step involves an intramolecular Michael addition, which leads to the formation of the characteristic bridged-ring system of this compound.
The following diagram illustrates the logical flow of this proposed mechanism.
Experimental Protocols
The following sections provide the detailed experimental methodologies as described in Woodward's 1948 publication in the Journal of the American Chemical Society.
Preparation of this compound from α-Santonin
Note: The following is a generalized procedure based on available information. The specific quantities, reaction times, temperatures, and yields from Woodward's original 1948 paper are not available in the provided search results.
-
Apparatus: A round-bottom flask equipped with a reflux condenser.
-
Reagents:
-
α-Santonin
-
Potassium Hydroxide (or Sodium Hydroxide)
-
Water
-
Hydrochloric Acid (for acidification)
-
-
Procedure:
-
A solution of potassium hydroxide in water is prepared in the round-bottom flask.
-
α-Santonin is added to the basic solution.
-
The reaction mixture is heated to reflux with stirring for several hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solution is then acidified with hydrochloric acid until a precipitate is formed.
-
The crude this compound is collected by filtration.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol.
Characterization Methods
In his 1948 work, Woodward would have relied on classical methods of chemical analysis to characterize this compound, including:
-
Melting Point Determination: To assess the purity of the product.
-
Elemental Analysis: To determine the empirical formula.
-
Chemical Degradation Studies: To break down the molecule into smaller, identifiable fragments.
-
Derivative Formation: To create crystalline derivatives with sharp melting points for further characterization.
It is important to note that modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were not available at the time of this research.
Quantitative Data
The quantitative data from Woodward's 1948 paper, such as reaction yields, specific rotations, and elemental analysis results, are not available in the provided search results. A comprehensive summary of this data would require access to the original publication.
Logical Workflow for Structure Elucidation
Woodward's approach to determining the structure of this compound was a masterful example of logical deduction based on experimental evidence. The workflow can be summarized as follows:
Conclusion
R. B. Woodward's investigation into the structure of this compound stands as a testament to the power of classical organic chemistry. Through careful experimentation and insightful mechanistic reasoning, he was able to unravel a complex molecular rearrangement and propose the correct structure for this challenging molecule. This work not only solved a long-standing problem in natural product chemistry but also provided a powerful example of how a deep understanding of reaction mechanisms can be a tool for structural determination. The principles demonstrated in this research continue to be relevant to modern drug discovery and development, where understanding complex chemical transformations is paramount.
References
A Technical Guide to the Natural Sources of Santonin for Santonic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary natural sources of santonin, a sesquiterpene lactone of significant interest for the synthesis of santonic acid and other derivatives. The document provides a comprehensive overview of the botanical origins of santonin, quantitative data on its prevalence, and detailed experimental protocols for its extraction, purification, and subsequent conversion to this compound.
Natural Sources of Santonin
Santonin is predominantly found in various species of the genus Artemisia, commonly known as wormwood. Historically, the unexpanded flower heads of these plants have been the principal source for its extraction.[1] While numerous Artemisia species contain santonin, the concentration varies significantly among them.
Artemisia cina, also known as Levant wormseed, is the most commercially important source, with its dried flower heads containing the highest reported concentrations of santonin.[2] Other species, such as Artemisia maritima (sea wormwood), also serve as viable, albeit less concentrated, sources. The santonin content can be influenced by factors such as the geographical origin of the plant, the time of harvest, and the specific plant part used for extraction.
Table 1: Santonin Content in Various Artemisia Species
| Artemisia Species | Plant Part | Santonin Content (% of dry weight) | Reference(s) |
| Artemisia cina | Leaves | 1.96 | [3] |
| Artemisia cina | Dry Matter | 2-3 | [4][5] |
| Artemisia maritima | - | 0.21 - 0.83 | [4][5] |
| Artemisia absinthium | - | Lower concentrations | [4] |
| Artemisia campestris | - | Lower concentrations | [4] |
| Artemisia gallica | - | Lower concentrations | [4] |
| Artemisia sieberi | - | Lower concentrations | [4] |
| Artemisia herba-alba | - | Present | [6] |
| Artemisia diffusa | - | Present | [6] |
| Artemisia scoparia | Leaves | Not detected | [3][7] |
| Artemisia gmelinii | Leaves | Not detected | [3] |
| Artemisia schrenkiana | Leaves | Not detected | [3] |
| Artemisia frigida | Leaves | Not detected | [3] |
| Artemisia sublessingiana | Leaves | Not detected | [3] |
| Artemisia terrae-albae | Leaves | Not detected | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of santonin from Artemisia species and its subsequent conversion to this compound.
Extraction of Santonin from Artemisia cina
Several methods have been developed for the extraction of santonin, with the choice of method often depending on the desired scale, purity, and available equipment.
This classical method is effective for laboratory-scale extraction.
Materials:
-
Dried and powdered aerial parts of Artemisia cina
-
n-Hexane
-
Hexane-ethyl acetate mixture (e.g., 7:3 v/v)
-
Aqueous acetonitrile
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Pack the dried and powdered plant material into the thimble of the Soxhlet apparatus.
-
Extract the material with a non-polar solvent such as n-hexane for approximately 8 hours at a temperature between 35-45°C.[8] The ratio of plant material to solvent should be around 1:6 (w/v).[8]
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in a hexane-ethyl acetate mixture (7:3 v/v).
-
Partition the solution with an aqueous polar solvent, such as aqueous acetonitrile.[8]
-
Separate the aqueous polar phase and add sodium chloride (5-8 g per 100 mL of solution) to facilitate the separation of water.[8]
-
Dry the polar phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
This method is a more environmentally friendly and efficient alternative to traditional solvent extraction.
Materials:
-
Dried and powdered leaves of Artemisia cina
-
Supercritical fluid extractor
Procedure:
-
Place the dried and powdered Artemisia cina leaves into the extraction vessel of the supercritical fluid extractor.
-
Set the extraction conditions to a pressure of 350 atm and a temperature of 60°C.
-
Perform the extraction for a duration of two hours.
-
Collect the resulting extract. This method has been shown to yield a significantly higher concentration of santonin compared to chloroform extraction.[3]
A simple method suitable for initial screening and small-scale extractions.
Materials:
-
Dried and ground leaves and stems of Artemisia cina
-
n-Hexane, Ethyl Acetate, or Methanol
-
Filter paper
-
Rotary evaporator
Procedure:
-
Soak the ground plant material in the chosen solvent (e.g., methanol) for 72 hours at room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Purification of Santonin
The crude santonin extract typically requires further purification to isolate the compound in a pure form.
Materials:
-
Crude santonin extract
-
Silica gel
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial elution solvent (n-hexane).
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., from 95:5 to 50:50 n-hexane:ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing santonin.
-
Combine the pure fractions and evaporate the solvent to obtain purified santonin.
Procedure:
-
Dissolve the purified santonin fractions in a minimal amount of a suitable hot solvent, such as ethanol.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Synthesis of this compound from Santonin
This compound is synthesized from santonin through a base-catalyzed hydrolysis of the lactone ring, followed by a multi-step rearrangement.[1][4]
Materials:
-
Purified santonin
-
Concentrated aqueous potassium hydroxide (or other strong alkali)
-
Hydrochloric acid
-
Heating apparatus
-
Reaction flask
Procedure:
-
Dissolve santonin in a hot, concentrated aqueous solution of a strong base, such as potassium hydroxide.[9] This initiates the nucleophilic attack of the hydroxide ion on the lactone carbonyl, leading to the opening of the γ-lactone ring.[3]
-
Heat the reaction mixture. The exact temperature and reaction time will influence the progress of the subsequent rearrangement.
-
After the reaction is complete, cool the mixture.
-
Acidify the reaction mixture with hydrochloric acid. This will cause the this compound to precipitate out of the solution.[2]
-
Collect the precipitated this compound by filtration.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as water or alcohol, to yield crystalline this compound with a melting point of 170-172°C.[9]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the extraction and purification of santonin.
Caption: Synthesis of this compound from santonin.
References
- 1. Santonin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 34167-05-0 | Benchchem [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 248. Experiments on the synthesis of santonin. Part I. The preparation of the lactone of α-(2-hydroxy-3-ketocyclohexyl)propionic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound [drugfuture.com]
Santonic Acid: A Comprehensive Technical Guide
This guide provides an in-depth overview of santonic acid, a significant sesquiterpenoid derivative, for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and the mechanism of its formation.
Chemical Identity and Nomenclature
This compound is a complex organic molecule containing both carboxylic acid and ketone functionalities. While it can be referred to by different systematic names, the most prevalent in scientific literature are presented below. There are also two CAS numbers associated with this compound, with 510-35-0 being the more commonly cited.
| Identifier | Value |
| CAS Number | 510-35-0[1][2][3][4][5] |
| 34167-05-0[6] | |
| IUPAC Name 1 | (2S)-2-[(1S,2S,5S,6R,8R)-1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.0²,⁸]decanyl]propanoic acid[5] |
| IUPAC Name 2 | (αS,1R,3aS,4R,5S,7aS)-Octahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid[1] |
| Other Names | (-)-Santonic acid, hexahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methanoindan-1-acetic acid[1] |
| Molecular Formula | C₁₅H₂₀O₄[1][6] |
| Molecular Weight | 264.32 g/mol [1][6] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Melting Point | 170-172 °C[1] |
| Boiling Point | 285 °C at 15 mmHg[1] |
| Optical Rotation | [α]D²⁰ -74.0° (in chloroform)[1] |
| Solubility | Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.[1] |
| Appearance | Colorless, shining, flattened, prismatic crystals[7] |
Synthesis of this compound
The most established method for the preparation of this compound is through the base-catalyzed hydrolysis and subsequent skeletal rearrangement of α-santonin. This transformation was famously elucidated by R. B. Woodward and his colleagues in 1948.
Experimental Protocol: Conversion of α-Santonin to this compound
The following protocol is based on the work of Woodward et al. and is a standard method for the synthesis of this compound.
Materials:
-
α-Santonin
-
Potassium hydroxide (or other strong base)
-
Water
-
Hydrochloric acid (concentrated)
-
Apparatus for heating under reflux
-
Standard laboratory glassware for filtration and crystallization
Procedure:
-
A solution of α-santonin is prepared in an aqueous solution of a strong base, typically potassium hydroxide.
-
The mixture is heated under reflux for several hours. During this time, the lactone ring of santonin undergoes hydrolysis, and a complex, multi-step rearrangement of the carbon skeleton occurs.
-
After the reaction is complete, the solution is cooled to room temperature.
-
The cooled reaction mixture is then acidified by the slow addition of concentrated hydrochloric acid. This protonates the carboxylate intermediate, leading to the precipitation of this compound.
-
The crude this compound is collected by filtration and washed with cold water to remove any inorganic impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure, crystalline this compound.
Reaction Mechanism and Visualization
The conversion of α-santonin to this compound is a classic example of a molecular rearrangement. The process is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl of santonin. This is followed by a series of bond migrations and tautomerization steps, ultimately leading to the stable, rearranged structure of this compound.
The following diagram illustrates the key steps in the synthesis of this compound from α-santonin.
Caption: Workflow for the synthesis of this compound from α-santonin.
References
- 1. Santonin - Wikipedia [en.wikipedia.org]
- 2. This compound | 34167-05-0 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical studies on the photoinduced rearrangement mechanism of α-santonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rearrangement [www2.chemistry.msu.edu]
- 7. This compound [drugfuture.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of α-santonin, a historically significant anthelmintic drug, and related sesquiterpene lactones. The focus is on the core enzymatic steps, key intermediates, and the methodologies employed to elucidate this complex natural product synthesis.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoid natural products characterized by a γ-lactone ring.[1] Predominantly found in the Asteraceae family, these compounds exhibit a wide range of biological activities.[1][2] STLs are classified based on their carbocyclic skeletons into types such as germacranolides, eudesmanolides (to which santonin belongs), and guaianolides.[2] Their biosynthesis originates from the universal C15 precursor, farnesyl diphosphate (FPP).[3]
The Core Biosynthetic Pathway
The biosynthesis of santonin and its relatives is a multi-step process involving cyclization and a series of oxidative modifications, primarily catalyzed by terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs).[4] The generally accepted pathway proceeds through several key stages, starting from the central precursor FPP.
Formation of the Germacrene A Scaffold
The committed step in the biosynthesis of many STLs is the cyclization of the acyclic FPP to form the germacrene A macrocycle.[3][4] This reaction is catalyzed by (+)-germacrene A synthase (GAS), a type of sesquiterpene synthase.[5][6]
-
Enzyme: (+)-Germacrene A Synthase (GAS) (EC 4.2.3.23)[6]
-
Substrate: (2E,6E)-Farnesyl diphosphate (FPP)
-
Product: (+)-Germacrene A
-
Mechanism: GAS catalyzes the ionization of FPP to a farnesyl cation, which then undergoes a 1,10-cyclization to form a germacryl cation, followed by deprotonation to yield (+)-germacrene A.[7]
Oxidative Modifications to (+)-Costunolide
Following the formation of (+)-germacrene A, a series of oxidative reactions occur, catalyzed by specific cytochrome P450 enzymes, to yield (+)-costunolide, a key germacranolide intermediate and a precursor to many other STLs.[7][8]
-
Hydroxylation of Germacrene A: The isopropenyl side chain of (+)-germacrene A is hydroxylated at the C12 position by (+)-germacrene A hydroxylase, a CYP enzyme, to form germacra-1(10),4,11(13)-trien-12-ol.[7][8]
-
Oxidation to Germacrene A Acid: The alcohol is then oxidized to an aldehyde and subsequently to a carboxylic acid (germacrene A acid) by NADP+-dependent dehydrogenases.[7][8]
-
Lactonization to (+)-Costunolide: Germacrene A acid is hydroxylated at the C6 position by (+)-costunolide synthase (a CYP enzyme, e.g., CYP71BL2 in lettuce).[7][8][9] This 6α-hydroxylation is followed by a spontaneous cyclization (lactonization) to form the γ-lactone ring, yielding (+)-costunolide.[4]
Formation of Eudesmanolides (α-Santonin)
The biosynthesis of α-santonin, a eudesmanolide, is proposed to proceed from (+)-costunolide.[8]
-
Reduction: The exocyclic methylene group of the lactone ring in (+)-costunolide is believed to be reduced.[8]
-
Second Ring Closure: A subsequent cyclization event, likely proceeding through a eudesmyl cation intermediate, forms the characteristic bicyclic decalin ring system of eudesmanolides.[8][10]
-
Final Oxidations: The pathway is completed by a hydroxylation at the C1 position, followed by oxidation at the C3 position to form a β-keto group. A final dehydration step yields the α,β-unsaturated ketone moiety found in α-santonin.[8]
Data Presentation
Quantitative analysis of santonin and related compounds is crucial for understanding pathway flux and for the development of natural products for various applications.
Santonin Content in Artemisia Species
The concentration of santonin varies significantly between different Artemisia species and even within different plant tissues. Artemisia cina is known for its particularly high santonin content.[3][11]
| Artemisia Species | Plant Part | Santonin Content ( g/100g dry weight) | Reference |
| Artemisia cina | Leaves | 1.96 | [3] |
| Artemisia cina | Flower Heads | 2.0 - 3.0 | [1][11] |
| Artemisia maritima | - | 0.21 - 0.83 | [11] |
| Artemisia scoparia | Leaves | Not Detected | [3][12] |
| Artemisia absinthium | Leaves | Not Detected | [3][12] |
| Artemisia terra-albae | Leaves | Not Detected | [3][12] |
| Artemisia gmelinii | Leaves | Not Detected | [3][12] |
| Artemisia sublessingiana | Leaves | Not Detected | [3][12] |
| Artemisia schrenkiana | Leaves | Not Detected | [3][12] |
| Artemisia frigida | Leaves | Not Detected | [3][12] |
Table 1: Santonin concentration in various Artemisia species.
Enzyme Kinetic Parameters
While specific kinetic data for the enzymes in the santonin pathway are scarce, studies on homologous enzymes provide valuable insights. For example, the kinetic parameters for (+)-germacrene A synthase from chicory have been determined.[13]
| Enzyme | Substrate | Km (μM) | Reference |
| (+)-Germacrene A Synthase (Chicory) | FPP | 0.5 - 80 (range tested) | [13] |
Table 2: Kinetic parameter range for a related (+)-Germacrene A Synthase.
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Assay of Terpene Synthases
This protocol describes the expression of a candidate terpene synthase, such as GAS, in E. coli for functional characterization.[8]
-
Gene Cloning: The coding sequence of the putative terpene synthase, often with the N-terminal signal peptide removed, is cloned into an expression vector (e.g., pET or pDE2 series) containing a purification tag (e.g., poly-histidine).[8]
-
Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A liquid culture is grown to mid-log phase (OD600 ≈ 0.6-0.8), and protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) (e.g., 1.0 mM) for several hours at a reduced temperature (e.g., 16-20°C).[8]
-
Protein Purification: Cells are harvested by centrifugation, lysed (e.g., by sonication), and the tagged protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8] Protein purity is assessed by SDS-PAGE.
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.3; 10 mM MgCl₂; 10% glycerol; 10 mM DTT).[8]
-
Add a known amount of purified enzyme (e.g., 20 µL) to the buffer.[8]
-
Initiate the reaction by adding the substrate, FPP (e.g., 10 µg in 500 µL total volume).[8]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 2 hours).[8]
-
Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate) and vortexing.[8]
-
Separate the organic phase, centrifuge to remove debris, and transfer to a vial for analysis.[8]
-
-
Product Analysis: The extracted products are identified using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
Cytochrome P450 Enzyme Assay
This protocol provides a general method for assaying the activity of CYPs, such as costunolide synthase, often using heterologously expressed enzymes in microsomes.
-
Enzyme Source: Recombinant human or plant CYPs are commonly expressed in insect cells or yeast, which produce microsomal fractions containing the enzyme and its necessary redox partner, NADPH-cytochrome P450 reductase.[2][5]
-
Assay Buffer Preparation: A typical buffer is potassium phosphate (e.g., 100 mM, pH 7.4) containing MgCl₂.[5][14]
-
Reaction Mixture:
-
In a microtiter plate, combine the microsomal preparation, assay buffer, and the substrate (e.g., germacrene A acid for costunolide synthase).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).[14]
-
-
Reaction Initiation: Start the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH directly.[5][14]
-
Incubation and Termination: Incubate for a specific duration (e.g., 20-60 minutes). Terminate the reaction by adding a quenching solvent, such as acetonitrile or ethyl acetate, which also serves to extract the products.[14]
-
Analysis: After centrifugation to pellet the protein, the supernatant containing the product is analyzed by HPLC-UV or LC-MS.[15][16]
HPLC-UV Quantification of Santonin
This method is used for the quantitative analysis of santonin in plant extracts.[3][17]
-
Sample Preparation:
-
Standard Preparation: A calibration curve is prepared using a certified standard of santonin dissolved in a suitable solvent (e.g., acetonitrile) at several concentrations (e.g., 4.88 to 1250 µg/mL).[3][17]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. For example: 0-5 min, 35% A: 65% B; 10 min, 45% A: 55% B; 15 min, 55% A: 45% B; 20 min, 65% A: 35% B.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at a wavelength where santonin has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.[3]
-
-
Quantification: The concentration of santonin in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards. The retention time for santonin under these conditions is approximately 5.7 minutes.[3][17]
Mandatory Visualizations
Biosynthetic Pathway Diagrams
Caption: Proposed biosynthetic pathway of α-santonin from farnesyl diphosphate (FPP).
Caption: Workflow for heterologous expression and characterization of a terpene synthase.
Conclusion
The biosynthesis of santonin is a complex, multi-enzyme process representative of many sesquiterpene lactones found in the Asteraceae family. The pathway initiates with the cyclization of FPP by germacrene A synthase, followed by a series of precise oxidative modifications by cytochrome P450 monooxygenases to form key intermediates like (+)-costunolide. Further cyclization and oxidation steps lead to the final eudesmanolide structure of santonin. Understanding this pathway is critical for metabolic engineering efforts aimed at producing these valuable compounds in heterologous systems and for the development of novel pharmaceuticals based on these natural scaffolds. Continued research focusing on the isolation and characterization of the specific enzymes from Artemisia cina will be essential to fully elucidate the remaining steps of this fascinating biosynthetic pathway.
References
- 1. iajps.com [iajps.com]
- 2. Nonselective Cytochrome P450 Enzyme Assay Using a Novel Bioluminescent Probe Substrate that Cross-reacts with Multiple P450 Enzymes [worldwide.promega.com]
- 3. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Germacrene-A synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterologous expression of TPSs in E. coli and in vitro enzymatic assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. malariaworld.org [malariaworld.org]
- 12. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolite profiling of sesquiterpene lactones from Lactuca species. Major latex components are novel oxalate and sulfate conjugates of lactucin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolite profiling of sesquiterpene lactones and phenolics of bioactive extracts from Asteraceae medicinal plants by HPLC-UV-MS | Technology Networks [technologynetworks.com]
- 17. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation | PLOS One [journals.plos.org]
Unraveling the Solid-State Architecture of Santonic Acid: A Technical Guide to its Crystalline Structure and Unique Hydrogen Bonding Network
For Immediate Release
This technical guide provides an in-depth analysis of the crystalline structure and hydrogen bonding characteristics of santonic acid, a significant derivative of the natural product α-santonin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies, and visualizes molecular interactions and experimental workflows to facilitate a comprehensive understanding of this compound's solid-state properties.
Core Crystallographic and Structural Data
The crystalline form of this compound ((−)-2,3,3a,4,5,6,7,7a-octahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid) has been elucidated through single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the tables below, offering a clear and concise overview of its solid-state architecture.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.300 g/cm³ |
Table 1: Key Crystallographic Data for this compound [1]
| Unit Cell Parameter | Value (Å) |
| a | 7.128 (1) |
| b | 11.393 (2) |
| c | 16.632 (3) |
| Volume (ų) | 1350.9 (4) |
Table 2: Unit Cell Dimensions for this compound [1]
The Unconventional Hydrogen Bonding of this compound
Contrary to the typical behavior of carboxylic acids, which commonly form hydrogen-bonded dimers in the crystalline phase, this compound exhibits an unusual polymeric structure.[2] This is characterized by a "catemeric" hydrogen bonding pattern, where the carboxylic acid group of one molecule forms a hydrogen bond with a ketone oxygen of an adjacent molecule.[1][3][4] Specifically, the hydrogen bonding occurs between the carboxyl group and the ε-ketone of a neighboring molecule, with an O⋯O distance of 2.752 (3) Å.[3] This intermolecular interaction leads to the formation of a polymeric chain.[1]
Experimental Protocols
The determination of the intricate three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction analysis.[1] While the seminal study by Brunskill, Thompson, and Lalancette provides the definitive data, the general experimental workflow for such a determination is outlined below.
Crystallization
Single crystals of this compound suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution. Common solvents for this process include water or alcohol.[5]
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final, precise atomic coordinates and molecular geometry.
Visualizing Molecular and Experimental Frameworks
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the hydrogen bonding pattern, the experimental workflow for crystal structure determination, and a relevant signaling pathway of its precursor, α-santonin.
Relevance to Drug Development: Insights from the Precursor, α-Santonin
While specific signaling pathways for this compound are not extensively documented, research into its precursor, α-santonin, has revealed interactions with key cellular signaling cascades. Studies have shown that santonin can exert anticancer effects by targeting the Ras/Raf/MEK/ERK signaling pathway. This pathway is often implicated in the progression of various cancers. The ability of santonin to deactivate this pathway suggests a potential area of investigation for this compound and its derivatives in oncological research.
This technical guide provides a foundational understanding of the solid-state chemistry of this compound. The unique catemeric hydrogen bonding and the biological activity of its precursor highlight this molecule as a compound of interest for further research in materials science and medicinal chemistry.
References
- 1. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. researchwithnj.com [researchwithnj.com]
- 4. researchgate.net [researchgate.net]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
The Chemical Relationship Between Santonin and Santonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical relationship between the sesquiterpene lactone santonin and its rearranged derivative, santonic acid. This document details the chemical transformation, including experimental protocols, and summarizes the physicochemical properties of both compounds. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
Santonin, a naturally occurring sesquiterpenoid extracted from the unexpanded flower heads of certain Artemisia species, has a long history of use as an anthelmintic agent.[1] Its complex chemical structure has intrigued chemists for over a century, leading to extensive studies of its reactivity and rearrangements.[2] One of the most notable transformations of santonin is its conversion to this compound, a fascinating rearrangement product formed under alkaline conditions. This conversion, first studied extensively by Woodward and his contemporaries, involves a base-catalyzed hydrolysis of the lactone ring followed by a multistep molecular reorganization.[3][4][5] Understanding this relationship is crucial for the derivatization of santonin to explore novel bioactive compounds.[2][6]
Physicochemical Properties
A summary of the key quantitative data for santonin and this compound is presented in the table below for easy comparison.
| Property | Santonin | This compound |
| Molecular Formula | C₁₅H₁₈O₃ | C₁₅H₂₀O₄ |
| Molecular Weight | 246.30 g/mol | 264.32 g/mol [4] |
| Melting Point | 170-174 °C | 170-172 °C[4] |
| Appearance | Colorless prisms or white crystalline powder | Crystals from water or alcohol[4] |
| Solubility | Sparingly soluble in water, soluble in boiling ethanol and chloroform | Soluble in 190 parts of water at 17°C; freely soluble in alcohol, chloroform, ether, and glacial acetic acid[4] |
| CAS Number | 481-06-1 | 510-35-0[4] |
The Transformation of Santonin to this compound
The conversion of santonin to this compound is a classic example of a base-catalyzed rearrangement of a sesquiterpene lactone.[1][3] The process is initiated by the hydrolysis of the γ-lactone ring present in santonin, followed by a complex series of intramolecular reactions to yield the structurally distinct this compound.
Reaction Pathway
The logical workflow for the conversion of santonin to this compound is depicted below. This process begins with the base-catalyzed hydrolysis of the lactone ring in santonin, leading to the formation of an intermediate hydroxy carboxylate salt. This intermediate then undergoes a complex intramolecular rearrangement, which involves bond migrations and the formation of a new carbocyclic skeleton, ultimately yielding this compound upon acidification.
Caption: Logical workflow of the conversion of santonin to this compound.
Experimental Protocol
The following is a representative experimental protocol for the conversion of santonin to this compound, based on established methodologies.[4][7]
Materials:
-
Santonin
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Water (distilled or deionized)
-
Ethanol
-
Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)
-
Heating mantle
-
Magnetic stirrer
-
pH paper or pH meter
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution and Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve santonin in a hot, concentrated aqueous solution of potassium hydroxide. A typical ratio would be 1 part santonin to 10 parts of a 25% (w/v) KOH solution.
-
Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the gradual color change of the solution from an initial bright pinkish-red to colorless.[1] The reflux is typically maintained for several hours to ensure complete conversion.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the solution is acidic (pH 1-2). This will cause the precipitation of this compound.
-
Isolation and Purification: Collect the precipitated crude this compound by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Recrystallization: Further purify the this compound by recrystallization from a suitable solvent, such as water or ethanol, to obtain crystalline this compound.[4]
-
Drying and Characterization: Dry the purified crystals and characterize them using standard analytical techniques (e.g., melting point determination, NMR spectroscopy, IR spectroscopy) to confirm the structure and purity.
Biological Activity and Signaling Pathways
Santonin is primarily known for its anthelmintic properties, where it acts by paralyzing parasitic worms, leading to their expulsion from the host.[1] More recent studies have also explored its derivatives for a range of other biological activities, including antioxidant, anti-inflammatory, immunosuppressive, and antimalarial effects.[2][6]
The biological activity of this compound, in contrast, is not as well-documented. The significant structural rearrangement from santonin to this compound would be expected to alter its biological profile. The opening of the lactone ring and the formation of a carboxylic acid moiety, along with the change in the carbon skeleton, would significantly impact its interaction with biological targets.
Due to the limited direct comparative biological data between santonin and this compound, a signaling pathway diagram for this compound cannot be definitively constructed. However, the known activity of santonin provides a basis for potential areas of investigation for this compound and other derivatives. The diagram below illustrates a generalized logical relationship for exploring the bioactivity of santonin derivatives.
Caption: A logical framework for the exploration of the biological activities of santonin derivatives.
Further research is warranted to elucidate the specific biological activities and potential mechanisms of action of this compound.
Conclusion
The conversion of santonin to this compound represents a significant chemical transformation that has been instrumental in the structural elucidation of sesquiterpenoids. This guide provides a detailed overview of this relationship, including a practical experimental protocol and a summary of the physicochemical properties of both compounds. While the biological activities of santonin are well-established, those of this compound remain an open area for investigation. The information presented herein serves as a valuable resource for chemists and pharmacologists interested in the rich chemistry and potential biological applications of santonin and its derivatives.
References
- 1. Santonin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [drugfuture.com]
- 5. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and synthetic methodologies of α-santonin derivatives with diverse bioactivities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Thermal Degradation of Santonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation products of santonic acid. The information presented is primarily derived from a key study in the field, offering insights into the compound's behavior under thermal stress. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of related chemical entities.
Introduction
This compound, a sesquiterpenoid derivative, is a known degradation product of santonin.[1] Understanding its thermal stability and the resulting degradation products is crucial for handling, storage, and the development of santonin-related compounds in pharmaceutical and chemical research. Thermal degradation of this compound proceeds through complex reaction pathways, including isomerization, lactonization, and radical scission, leading to a variety of products.[2][3][4]
Thermal Degradation Pathways and Products
The thermal decomposition of this compound primarily follows two competing pathways:
-
Isomerization and Lactonization: This pathway involves the initial isomerization of this compound to isothis compound, which then undergoes lactonization to form santonide. Santonide can further epimerize to the more thermally stable parasantonide.[2][4]
-
Radical Scission: This pathway leads to the formation of various aromatic and conjugated products through fragmentation and decarboxylation.[2][4]
The predominant pathway and the distribution of products are highly dependent on the reaction conditions, particularly temperature.
Quantitative Data on Thermal Degradation Products
The following tables summarize the quantitative data obtained from flash vacuum pyrolysis (FVP) experiments on this compound at various temperatures. The data is based on the findings of Moyano et al. and represents the relative amounts of different products formed.[2]
Table 1: Relative Product Distribution from Flash Vacuum Pyrolysis of this compound
| Temperature (°C) | This compound (%) | Parasantonide & Santonide (%) | Other Products (%) |
| 450 | 48.0 | 3.6 | 48.4 |
| 500 | 19.0 | 33.6 | 47.4 |
| 550 | 0.0 | 6.4 | 93.6 |
Table 2: Relative Product Distribution from Flash Vacuum Pyrolysis of Parasantonide and Santonide at 500°C
| Starting Material | Parasantonide (%) | Santonide (%) | Other Products (%) |
| Parasantonide | 37.0 | 21.0 | 42.0 |
| Santonide | 21.8 | 41.2 | 37.0 |
"Other Products" include aromatic compounds such as indene, naphthalene, and their derivatives, as well as products of fragmentation and decarboxylation.[2]
Experimental Protocols
The following experimental methodologies are based on the procedures described for the thermal degradation studies of this compound.[2]
Solution Pyrolysis
-
Apparatus: A sealed tube is used for the reaction.
-
Procedure: A solution of this compound in acetic acid is prepared. The sealed tube containing the solution is heated in an oven at a specific temperature for a defined period.
-
Analysis: The reaction mixture is analyzed using techniques such as ¹H-NMR and Thin Layer Chromatography (TLC) to identify and quantify the products.
Flash Vacuum Pyrolysis (FVP)
-
Apparatus: A pyrolysis apparatus consisting of a horizontal quartz tube heated by a furnace, connected to a vacuum system and a cold trap.
-
Procedure:
-
A sample of this compound is placed in the pyrolysis tube.
-
The system is evacuated to a pressure of approximately 10⁻² torr.
-
The furnace is heated to the desired temperature (ranging from 300 to 550°C).
-
The sample is sublimed through the hot zone with a short contact time (approximately 10⁻² seconds).
-
The products are collected in a cold trap cooled with liquid nitrogen.
-
-
Analysis: The collected products are analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) to separate and identify the various degradation products.[2]
Visualizing the Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for the thermal degradation of this compound.
References
- 1. Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of santonide and parasantonide in the pyrolysis of this compound a new insight into an old reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the acid-induced rearrangements of α-santonin, 6-epi-α-santonin, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Santonic Acid from Santonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis of santonic acid from santonin, a well-documented transformation in organic chemistry. The protocol is based on the established method of base-catalyzed hydrolysis and subsequent rearrangement of santonin. This application note includes a summary of the quantitative data for the starting material and the product, a detailed experimental protocol, and a visualization of the synthetic workflow.
Introduction
Santonin, a sesquiterpene lactone, can be converted to this compound through a base-catalyzed hydrolysis followed by a multi-step rearrangement process.[1] This reaction, first thoroughly investigated by R. B. Woodward, is a classic example of a skeletal rearrangement in natural product chemistry. This compound is a valuable synthetic intermediate and possesses a unique molecular structure. This document outlines the protocol for this conversion, providing researchers with the necessary information for its successful synthesis and characterization.
Data Presentation
The following table summarizes the key quantitative data for the starting material, santonin, and the final product, this compound.
| Property | Santonin | This compound |
| Molecular Formula | C₁₅H₁₈O₃ | C₁₅H₂₀O₄ |
| Molecular Weight | 246.30 g/mol | 264.32 g/mol [2] |
| Melting Point | 170-173 °C | 173 °C[2] |
| Appearance | Colorless, crystalline solid | Crystalline solid |
| ¹³C NMR (ppm) | See Note 1 | See Note 2 |
Note 1: ¹³C NMR Data for Santonin The ¹³C NMR spectrum of santonin has been reported, with key signals corresponding to its lactone and enone functionalities.[3][4]
Note 2: ¹³C NMR Data for this compound The ¹³C NMR spectrum of this compound has been reported in the literature.[5]
Experimental Protocols
This protocol is based on the established principles of the base-catalyzed hydrolysis and rearrangement of santonin. Researchers should refer to the original literature by Woodward for precise experimental details.
Materials:
-
Santonin
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvent for recrystallization (e.g., water or ethanol)
Procedure:
-
Base-Catalyzed Hydrolysis:
-
Dissolve santonin in an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide.
-
Heat the reaction mixture to facilitate the hydrolysis of the lactone ring and initiate the rearrangement. The exact temperature and reaction time will influence the reaction's progress and yield. It is reported that santonin dissolves in alkalis with the formation of salts of this compound.[1]
-
-
Acidification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to precipitate the this compound.
-
-
Isolation:
-
Isolate the precipitated crude this compound by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
-
Purification:
-
Drying:
-
Dry the purified crystals of this compound under vacuum to remove any residual solvent.
-
-
Characterization:
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
-
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound from santonin.
Caption: Chemical transformation of santonin to this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Santonin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Santonin(481-06-1) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Base-Catalyzed Hydrolysis of Santonin to Santonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Santonin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has a long history of use as an anthelmintic agent.[1][2] Modern research has unveiled its potential in other therapeutic areas, including anti-inflammatory and anticancer applications.[3][4] The chemical transformation of santonin into its derivatives is a key strategy in drug development to enhance efficacy, modify solubility, and explore new biological activities. One of the fundamental reactions is the base-catalyzed hydrolysis of the γ-lactone ring in santonin, which, followed by a complex rearrangement, yields santonic acid.[5][6] This document provides detailed protocols for this synthesis, methods for its characterization, and an overview of its relevance in medicinal chemistry and drug development.
Reaction Mechanism and Principles
The conversion of santonin to this compound is initiated by the base-catalyzed hydrolysis of the ester linkage within the lactone ring. Like other γ-lactones, this reaction proceeds via a bimolecular acyl-carbon cleavage (BAc2) mechanism.[7] The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to a tetrahedral intermediate. Subsequent ring-opening yields the salt of a carboxylic acid, which then undergoes a multi-step skeletal rearrangement to form the stable this compound structure upon acidification.[6][8]
The rate of this hydrolysis is influenced by stereochemistry; for instance, trans-fused lactones related to santonin have been shown to hydrolyze significantly faster than their cis-fused isomers.[7]
Caption: Logical workflow of the conversion of santonin to this compound.
Data Presentation
Table 1: Physicochemical Properties of Santonin and this compound
| Property | Santonin | This compound |
| Molecular Formula | C₁₅H₁₈O₃[8] | C₁₅H₂₀O₄[5] |
| Molar Mass ( g/mol ) | 246.30 | 264.32[5] |
| Appearance | Colorless, shining, flattened, prismatic crystals[1] | Crystals from water or alcohol[9] |
| Melting Point (°C) | 172 °C[1] | 170-172 °C[9] |
| Solubility | Soluble in alcohol, chloroform, boiling water; nearly insoluble in cold water[1] | Freely soluble in alcohol, chloroform, ether; soluble in 190 parts of water at 17°C[9] |
| Optical Rotation [α]D | Levorotatory[1] | -74.0° (chloroform)[9] |
Table 2: Relative Kinetics of Alkaline Hydrolysis for Santonin and Related Lactones
This table is based on data for a series of related eudesmane lactones, highlighting the effect of stereochemistry on hydrolysis rates.
| Compound Type | Fusion | Relative Rate Constant (k_rel) |
| Santonin (trans-fused) | trans | ~6-8 times faster than cis-fused isomers[7] |
| Isomer (cis-fused) | cis | 1 (Reference) |
Note: The exact rate constants depend on specific experimental conditions such as temperature and solvent composition. The data indicates a general trend observed in kinetic studies.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound from Santonin
This protocol is adapted from established procedures for the base-mediated hydrolysis of santonin.[9]
A. Materials and Equipment:
-
α-Santonin
-
Potassium hydroxide (KOH) pellets
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
B. Procedure:
-
Reaction Setup: In the 250 mL round-bottom flask, dissolve 10.0 g of potassium hydroxide in 50 mL of distilled water.
-
Addition of Santonin: Add 5.0 g of α-santonin to the KOH solution.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours with continuous stirring. The santonin will dissolve as it reacts to form the potassium salt of this compound.
-
Cooling and Acidification: After the reflux period, allow the mixture to cool to room temperature, and then further cool it in an ice bath.
-
Slowly and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2). A white precipitate of this compound will form.
-
Isolation: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove any remaining salts.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or boiling water to obtain pure crystalline this compound.[9]
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Characterization of this compound
A. Melting Point Determination:
-
Measure the melting point of the dried, recrystallized product.
-
Expected Result: 170-172 °C.[9] A sharp melting range indicates high purity.
B. Spectroscopic Analysis:
-
FTIR Spectroscopy: Acquire an infrared spectrum to confirm the presence of a carboxylic acid (-OH and C=O stretch) and ketone (C=O stretch) functional groups.
-
¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire NMR spectra to confirm the carbon-hydrogen framework and verify the structural transformation from santonin.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm the molecular formula C₁₅H₂₀O₄.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Applications in Drug Development
Santonin itself exhibits a range of biological activities. Historically, it was a primary treatment for roundworm infestations.[1][2] More recent studies have demonstrated its potential as an anti-inflammatory and anticancer agent.[3][4] For example, santonin has been shown to induce apoptosis and cause cell cycle arrest in multi-drug resistant breast cancer cells by targeting the Ras/Raf/MEK/ERK signaling pathway.[4]
The conversion of santonin to this compound is a critical first step in the semi-synthesis of novel drug candidates. By opening the lactone ring and introducing a carboxylic acid group, chemists can:
-
Improve Solubility: The carboxylic acid moiety can be converted into various salts or esters to modulate aqueous solubility and pharmacokinetic properties.
-
Create New Pharmacophores: The new functionality serves as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives to be screened for enhanced or novel biological activities.
-
Explore Structure-Activity Relationships (SAR): Comparing the biological activity of this compound and its derivatives with that of the parent santonin molecule provides valuable insights into the structural requirements for therapeutic action.
Caption: Anticancer signaling pathways targeted by santonin in cancer cells.[4]
References
- 1. Santonin - Wikipedia [en.wikipedia.org]
- 2. Guide to Santonin Uses, Manufacturing & HimPharm's Role [himpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 34167-05-0 | Benchchem [benchchem.com]
- 7. The chemistry of santonin. Part IX. Kinetics of the alkaline hydrolysis of the lactone ring - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound [drugfuture.com]
Application Note: Purification of Santonic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the purification of santonic acid using the recrystallization technique. It includes information on the material's properties, a step-by-step experimental procedure, and methods for assessing purity.
Introduction
This compound (C₁₅H₂₀O₄) is a sesquiterpenoid derivative that can be synthesized from santonin via base-catalyzed hydrolysis and rearrangement.[1][2] In research and pharmaceutical development, obtaining high-purity material is crucial for accurate biological assays and formulation studies. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[3] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[4] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[5] This protocol details the solvent selection, procedure, and purity assessment for this compound.
Properties of this compound
A summary of the key physical and chemical properties of this compound is essential for its handling and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₄ | [2][6] |
| Molar Mass | 264.32 g/mol | [2][6] |
| Melting Point | 170-173 °C | [2][6] |
| Appearance | Crystalline solid | [6] |
| CAS Number | 510-35-0 | [6][7] |
Solubility Profile
The choice of solvent is the most critical step in developing a successful recrystallization protocol.[5] this compound exhibits variable solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | Soluble in 190 parts at 17°C (Sparingly soluble) | [6] |
| Ethanol | Freely soluble | [6] |
| Chloroform | Freely soluble | [6] |
| Diethyl Ether | Freely soluble | [6] |
| Glacial Acetic Acid | Freely soluble | [6] |
Based on this profile, an ethanol/water solvent system is recommended. This compound's high solubility in hot ethanol and poor solubility in cold water make this combination ideal for inducing crystallization upon cooling.
Experimental Protocol
This protocol outlines the procedure for recrystallizing approximately 1 gram of impure this compound. Adjust volumes accordingly for different starting quantities.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Glass funnel (for hot filtration, optional)
-
Fluted filter paper (for hot filtration, optional)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper (to fit Büchner funnel)
-
Spatula
-
Watch glass
-
Ice bath
-
Melting point apparatus
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Procedure:
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 5-7 mL of 95% ethanol. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is achieved at the boiling point, avoiding an excess of solvent.[4]
-
Removal of Insoluble Impurities (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Place a glass funnel with fluted filter paper over a pre-warmed 125 mL Erlenmeyer flask. Pour the hot solution through the funnel. This step should be done quickly to prevent premature crystallization.[5]
-
Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[8] If crystals do not form, scratching the inside of the flask with a glass rod can help induce nucleation.[8]
-
Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly at the bottom. Wet the filter paper with a small amount of the cold ethanol/water filtrate.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.
-
Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[5]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.
Purity Assessment and Data
The purity of the recrystallized this compound should be assessed and compared to the crude material. Melting point determination is a straightforward and effective method for this purpose. Pure compounds exhibit a sharp melting point range, whereas impure compounds melt over a wider and depressed range.[4] For more rigorous quantification of purity, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[9][10]
Principle of Purity Enhancement:
Caption: Principle of separating a compound from impurities via recrystallization.
Example Data Table: The following table shows representative data from a typical recrystallization experiment.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Mass | 1.00 g | 0.85 g |
| Appearance | Off-white powder | White crystalline solid |
| Melting Point Range | 165-170 °C | 171-173 °C |
| Purity (by HPLC) | 94.5% | 99.8% |
| Percent Recovery | N/A | 85.0% |
Percent Recovery = (Mass of Purified Product / Mass of Crude Product) x 100%
Conclusion
Recrystallization is an effective and accessible method for significantly enhancing the purity of this compound. By carefully selecting a solvent system and controlling the rate of cooling, researchers can obtain high-purity crystalline material suitable for demanding applications in drug discovery and development. The protocol described herein provides a robust starting point for the purification of this compound in a laboratory setting.
References
- 1. Santonin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. This compound [drugfuture.com]
- 7. This compound | 510-35-0 [chemicalbook.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. shimadzu.com [shimadzu.com]
- 10. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Interpreting the Mass Spectrum of Santonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to understanding the mass spectrum of santonic acid, a complex sesquiterpenoid derivative. It includes a summary of known mass spectrometric data, a generalized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed fragmentation pathway. This information is critical for researchers working on the identification, characterization, and quality control of this compound and related compounds in various research and drug development applications.
Introduction
This compound (C₁₅H₂₀O₄, Molar Mass: 264.32 g/mol ) is a significant organic compound often derived from the base-catalyzed hydrolysis and rearrangement of α-santonin.[1][2] Its complex structure, featuring multiple stereocenters and functional groups including a carboxylic acid and two ketones, presents a unique challenge for structural elucidation.[1][2][3] Mass spectrometry is a powerful analytical technique for confirming the molecular weight and deducing the structure of such molecules through analysis of their fragmentation patterns. This note details the interpretation of the mass spectrum of this compound to facilitate its unambiguous identification.
Data Presentation
While a complete, publicly available reference mass spectrum for this compound is not readily found, literature on the pyrolysis of this compound analyzed by GC-MS has reported key fragment ions.[4] This data provides valuable insight into the molecule's stability and fragmentation behavior under electron ionization (EI).
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₄ | [2][3] |
| Molecular Weight | 264.32 g/mol | [2][3] |
| Observed Fragment Ions (m/z) | ||
| 218 | [4] | |
| 190 | [4] |
Experimental Protocol: GC-MS Analysis of this compound
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on standard methods for the analysis of sesquiterpenoids and carboxylic acids.[1]
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or chloroform.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization of the carboxylic acid group is recommended. A common method is esterification, for example, by using diazomethane or a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
To a known volume of the standard solution, add the derivatizing agent according to the manufacturer's protocol.
-
Allow the reaction to proceed to completion.
-
The resulting solution can be directly injected into the GC-MS.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
3. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound (or its derivative).
-
Identify the molecular ion peak (M⁺) and major fragment ions.
-
Compare the obtained spectrum with any available library data or previously acquired reference spectra.
-
Propose fragmentation pathways based on the observed fragment ions.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization, based on the reported fragments and general principles of mass spectral fragmentation of carboxylic acids and ketones.
Caption: Proposed EI fragmentation of this compound.
Interpretation of the Fragmentation Pathway:
-
Molecular Ion (m/z 264): The parent molecule with one electron removed.
-
Loss of Water (m/z 246): A common fragmentation for molecules containing carboxylic acid and ketone functionalities, likely through a rearrangement process.
-
Loss of Carboxyl Radical (m/z 219): Alpha-cleavage next to the carbonyl group of the carboxylic acid can lead to the loss of the -COOH radical.
-
Fragment at m/z 218: This observed fragment could arise from the loss of a hydrogen atom from the m/z 219 fragment.[4]
-
Fragment at m/z 190: This fragment likely results from the subsequent loss of a carbon monoxide (CO) molecule from the m/z 218 fragment, a characteristic fragmentation for ketones.[4]
Conclusion
The mass spectrometric analysis of this compound provides essential information for its structural confirmation. While a complete reference spectrum is not widely available, the key fragment ions reported in the literature, in conjunction with established fragmentation principles for carboxylic acids and ketones, allow for a confident interpretation of its mass spectrum. The provided experimental protocol offers a starting point for researchers to develop robust analytical methods for this compound and related compounds, which is crucial for advancing research and development in natural product chemistry and drug discovery.
References
Application Note: FT-IR Analysis of Santonic Acid
An FT-IR (Fourier Transform Infrared) spectroscopy analysis has been conducted on santonic acid to identify its characteristic functional groups. The resulting spectrum reveals distinct absorption bands that correspond to the molecular vibrations of its constituent chemical bonds.
Introduction
This compound is a sesquiterpenoid derivative that holds significant interest in pharmaceutical research due to its potential biological activities. A thorough understanding of its chemical structure is crucial for its development as a therapeutic agent. Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule. This application note details the protocol for FT-IR analysis of this compound and the interpretation of its spectrum to elucidate its key functional groups.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb radiation at frequencies that correspond to their natural vibrational frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups. For instance, a carbonyl group (C=O) typically shows a strong absorption band in the region of 1650-1750 cm⁻¹.[1][2] Similarly, the hydroxyl (O-H) group of a carboxylic acid produces a very broad absorption band in the range of 2500-3300 cm⁻¹.[1][2][3][4]
Experimental Protocol
A detailed methodology for the FT-IR analysis of this compound is provided below.
Materials and Equipment
-
This compound sample (solid)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Sample holder
Sample Preparation (KBr Pellet Method)
-
Thoroughly dry the KBr powder in an oven to remove any moisture, as water exhibits a broad O-H absorption band that can interfere with the spectrum.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the this compound sample to the mortar and grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Place the sample holder with the KBr pellet into the sample compartment of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the FT-IR spectrum of the this compound sample over a wavenumber range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Results and Discussion
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups: a carboxylic acid and a ketone. The table below summarizes the expected absorption frequencies and their assignments.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Alkane | C-H stretch | 2850-3000 | Medium to Strong |
| Ketone | C=O stretch | ~1715 | Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |
| Alkane | C-H bend | 1350-1470 | Medium |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |
| Carboxylic Acid | O-H bend | 910-950 | Broad, Medium |
The presence of a very broad absorption band in the 2500-3300 cm⁻¹ region is a clear indicator of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding.[3][5][6] Strong, sharp peaks in the 1700-1725 cm⁻¹ and around 1715 cm⁻¹ are attributable to the C=O stretching vibrations of the carboxylic acid and ketone functionalities, respectively.[4][5][7] The C-H stretching vibrations of the aliphatic framework are observed in the 2850-3000 cm⁻¹ range.[1][2] Additionally, C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the fingerprint region.[6]
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample like this compound using the KBr pellet method.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is an effective and straightforward method for the structural characterization of this compound. The analysis confirms the presence of the key carboxylic acid and ketone functional groups through their characteristic absorption bands. This technique provides valuable information for the quality control and further chemical modification of this compound in drug development processes.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. youtube.com [youtube.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Santonic Acid as a Versatile Starting Material in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Santonic acid, a sesquiterpenoid derivative, serves as a valuable chiral building block in organic synthesis. Historically derived from the natural product α-santonin, its complex polycyclic structure offers a rich scaffold for the generation of diverse and novel molecular architectures. The elucidation of the transformation from santonin to this compound was a significant achievement in mechanistic organic chemistry.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in various synthetic transformations.
Preparation of this compound
The most common route to this compound is through the base-catalyzed hydrolysis and subsequent skeletal rearrangement of α-santonin.[3][4] This transformation involves the opening of the γ-lactone ring, followed by a complex intramolecular Michael addition and rearrangement cascade.[1]
Experimental Workflow: Synthesis of this compound from α-Santonin
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound from α-Santonin
This protocol is based on established laboratory procedures for the base-catalyzed rearrangement of α-santonin.[5]
Materials:
-
α-Santonin
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol or other suitable crystallization solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, combine α-santonin with a solution of a strong aqueous alkali (e.g., sodium hydroxide).
-
Heat the mixture under reflux at 100–120°C for 6–8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until the solution is acidic to litmus paper. A precipitate of crude this compound should form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., water or ethanol) to yield pure crystalline this compound.[5]
Expected Yield: Approximately 65%.[5]
Physicochemical and Spectroscopic Data
The properties of this compound and its key derivatives are summarized below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | C₁₅H₂₀O₄ | 264.32 | 173[4] |
| Isothis compound | C₁₅H₂₀O₄ | 264.32 | 151[6] |
| Santonide | C₁₅H₁₈O₃ | 246.30 | Not specified |
| Parasantonide | C₁₅H₁₈O₃ | 246.30 | 102-103[1] |
Table 1: Physical properties of this compound and its derivatives.
Synthetic Transformations of this compound
This compound is a versatile precursor for various chemical transformations, including thermal rearrangements, isomerizations, oxidations, and reductions.
Logical Flow of this compound Transformations
Caption: Key synthetic transformations starting from this compound.
Thermal Rearrangements and Isomerization
Heating this compound induces lactonization and isomerization, yielding santonide, parasantonide, and isothis compound. The product distribution is highly dependent on the reaction conditions.[1][6][7] It is proposed that the formation of santonide proceeds via an initial isomerization to isothis compound.[6]
| Starting Material | Reagents & Conditions | Product(s) | Yield | Reference |
| This compound | Acetic acid, sealed tube, 200°C, 9 h | Parasantonide | 21.5% | [1] |
| This compound | 1. Acetic acid, reflux, 18 h2. Residue heated in vacuum, 175°C, 4 h | Santonide | 22% | [6] |
| This compound | Concentrated HCl, reflux, 15 min | Isothis compound | 85% | [6] |
Table 2: Summary of thermal and acid-catalyzed transformations of this compound.
Protocol 2: Synthesis of Parasantonide
Procedure:
-
Dissolve this compound (2.64 g, 10 mmol) in acetic acid (15 mL) in a heavy-walled sealed tube.[1]
-
Heat the sealed tube at 200°C for 9 hours.[1]
-
After cooling, carefully open the tube and remove the solvent by distillation.
-
Extract the brown residue with diethyl ether (2 x 30 mL).[1]
-
Filter the combined ethereal extracts and concentrate to yield a brown oil.
-
Purify the oil by silica gel column chromatography using a hexane:ethyl acetate (9:1) eluent to give pure parasantonide.[1]
Protocol 3: Synthesis of Isothis compound
Procedure:
-
To this compound (2.64 g, 10 mmol), add concentrated HCl (12 mL).[6]
-
Heat the mixture at reflux for 15 minutes.[6]
-
Evaporate the solution to dryness under reduced pressure.
-
Crystallize the resulting residue from diisopropyl ether to obtain pure isothis compound.[6]
Reduction and Oxidation Reactions
This compound can undergo reduction and oxidation to yield further modified structures. While detailed protocols are not fully described in the cited literature, the key transformations have been reported.
-
Reduction: Treatment of this compound with a mixture of Zinc, hydrochloric acid, and ether (Zn-HCl-ether) results in succinic anhydride derivatives. This transformation is believed to occur via a pinacolisation reaction followed by rearrangement.[8][9]
-
Oxidation: Using ceric ammonium nitrate (CAN), this compound undergoes oxidative decarboxylation to afford five distinct products.[8][9] This reaction highlights the utility of CAN in cleaving carboxylic acid functionalities to generate new structures.[5]
Further investigation is required to establish optimized protocols and characterize the full range of products from these transformations.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Santonin - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 34167-05-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Formation of santonide and parasantonide in the pyrolysis of this compound a new insight into an old reaction | Semantic Scholar [semanticscholar.org]
- 8. Item - this compound: ZnâHClâether reduction and ceric ammonium nitrate oxidation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. This compound: Zn-HCl-ether reduction and ceric ammonium nitrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidative and Reductive Reactions of Santonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Santonic acid (C₁₅H₂₀O₄) is a sesquiterpenoid derivative obtained from the base-catalyzed hydrolysis and skeletal rearrangement of α-santonin, a natural product isolated from wormseed (Artemisia santonica)[1][2][3]. Its unique γ,ε-diketo carboxylic acid structure presents multiple reactive sites, making it an interesting starting material for synthetic transformations. Understanding its behavior under oxidative and reductive conditions is crucial for the development of novel derivatives with potential biological activity. These application notes provide an overview and detailed protocols for key oxidative and reductive reactions of this compound.
Reductive Reactions of this compound
The reduction of this compound, particularly targeting its ketone functionalities, can lead to complex molecular rearrangements and the formation of novel polycyclic structures. A notable reductive transformation involves the use of zinc and hydrochloric acid.
Reduction with Zinc-Hydrochloric Acid in Ether
This reaction proceeds via a pinacol-type coupling of the two ketone groups, followed by a rearrangement to yield succinic anhydride derivatives[4]. This transformation highlights the proximity of the carbonyl groups and their propensity for intramolecular reactions under reducing conditions.
1.1.1 Quantitative Data
| Parameter | Description |
| Starting Material | (-)-Santonic Acid (1) |
| Reagents | Zinc dust (Zn), Hydrochloric acid (HCl), Diethyl ether (Et₂O) |
| Key Transformation | Reductive coupling (pinacolisation) followed by rearrangement |
| Product Class | Succinic anhydride derivatives |
| Reference | Fondekar, K. P., Malik, B., & Paknikar, S. K. (2014). Natural Product Research, 28(19), 1567-1573.[5] |
1.1.2 Experimental Protocol
Objective: To synthesize succinic anhydride derivatives from this compound via reductive coupling.
Materials:
-
(-)-Santonic Acid
-
Zinc dust, activated
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask, add activated zinc dust (5.0 eq).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated hydrochloric acid (10.0 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the ethereal layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel to isolate the succinic anhydride derivatives.
1.1.3 Experimental Workflow Diagram
Caption: Workflow for the Zn-HCl reduction of this compound.
Oxidative Reactions of this compound
The presence of two ketone groups and a carboxylic acid makes this compound susceptible to various oxidative transformations, including decarboxylation. Ceric ammonium nitrate is an effective reagent for this purpose.
Oxidation with Ceric Ammonium Nitrate (CAN)
Oxidation of this compound with ceric ammonium nitrate (CAN) results in oxidative decarboxylation, yielding multiple products[4]. This reaction is a powerful method for modifying the carbon skeleton of the molecule.
2.1.1 Quantitative Data
| Parameter | Description |
| Starting Material | (-)-Santonic Acid (1) |
| Reagent | Ceric Ammonium Nitrate [Ce(NH₄)₂(NO₃)₆] |
| Solvent | Acetonitrile / Water |
| Key Transformation | Oxidative Decarboxylation |
| Products | A mixture of five oxidative decarboxylation products were reported[4]. |
| Reference | Fondekar, K. P., Malik, B., & Paknikar, S. K. (2014). Natural Product Research, 28(19), 1567-1573.[5] |
2.1.2 Experimental Protocol
Objective: To achieve oxidative decarboxylation of this compound using CAN.
Materials:
-
(-)-Santonic Acid
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of acetonitrile and water in a round-bottom flask.
-
To this stirred solution, add ceric ammonium nitrate (2.5 eq) portion-wise over 15 minutes at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The solution may change color, indicating the progress of the reaction.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, add deionized water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude mixture contains multiple products and requires careful separation by preparative HPLC or column chromatography for the isolation of individual compounds.
2.1.3 Experimental Workflow Diagram
Caption: Workflow for the CAN-mediated oxidation of this compound.
Thermal Transformations of this compound
Beyond reagent-based redox reactions, this compound undergoes significant structural changes upon heating, leading to the formation of isomeric lactones. These reactions, while not strictly oxidative or reductive, represent important chemical transformations.
Pyrolysis to Santonide and Parasantonide
Heating this compound in a sealed tube with acetic acid leads to intramolecular cyclization and lactonization. The product formed is dependent on the reaction temperature[6].
-
Heating at 175°C affords santonide (4).
-
Heating at 200°C leads to the formation of parasantonide (3).
This temperature-dependent selectivity suggests a thermodynamic relationship between the products, with parasantonide likely being the more stable isomer formed under more forcing conditions[6]. A proposed mechanism for the formation of santonide involves an initial isomerization to isothis compound, which then readily lactonizes[6].
3.1.1 Logical Relationship Diagram
Caption: Temperature-dependent pyrolysis of this compound.
References
Application Notes and Protocols for the Derivatization of Santonic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of santonic acid to enhance its detection and quantification by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This compound, a sesquiterpenoid, possesses a carboxylic acid functional group that can limit its volatility and chromatographic performance. Derivatization modifies this functional group, leading to improved analytical characteristics. This document outlines two primary derivatization strategies: esterification and silylation for GC-MS analysis, and derivatization with a UV-active chromophore for HPLC analysis.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, it is crucial to increase the volatility and thermal stability of this compound. This is achieved by converting the polar carboxylic acid group into a less polar ester or silyl ester.
Esterification via Methylation
Esterification is a robust method for derivatizing carboxylic acids. Methyl esters are commonly prepared due to their stability and volatility.[1] Two common methods for methylation are the use of boron trifluoride-methanol (BF3-Methanol) and diazomethane.
a) Method 1: Esterification with BF3-Methanol
This is a widely used method for preparing fatty acid methyl esters (FAMEs) and is applicable to other carboxylic acids like this compound.[2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a screw-cap reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 1 mL of 14% BF3 in methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the this compound methyl ester.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
Drying (Optional): Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
b) Method 2: Esterification with Diazomethane
Diazomethane is a highly efficient methylating agent that reacts rapidly with carboxylic acids at room temperature.[3][4] However, it is also toxic and potentially explosive, requiring experienced personnel and specific safety precautions.[3][5][6]
Experimental Protocol (use with extreme caution):
-
Diazomethane Generation: Generate diazomethane from a precursor (e.g., Diazald™) using a diazomethane generation apparatus immediately before use. Collect the ethereal diazomethane solution in a cooled receiving flask.
-
Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., diethyl ether or a mixture of diethyl ether and methanol) in a vial.
-
Derivatization: Add the ethereal diazomethane solution dropwise to the this compound solution until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Quenching: Allow the reaction to proceed for 5-10 minutes. Gently bubble nitrogen gas through the solution to remove excess diazomethane.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Silylation
Silylation involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[7] This method is fast, and the reagents are generally less hazardous than diazomethane. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2]
Experimental Protocol:
-
Sample Preparation: Place 1-2 mg of dried this compound sample in a reaction vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) and 100 µL of BSTFA with 1% TMCS (or MSTFA).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS.
Quantitative Data (Illustrative for Carboxylic Acids)
| Derivatization Method | Analyte Type | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| BF3-Methanol | Fatty Acids | 85-105 | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | [8] |
| Diazomethane | Various Organic Acids | >95 | 0.05 - 0.5 µg/mL | 0.2 - 2 µg/mL | [6] |
| BSTFA + 1% TMCS | 26 Organic Acids in Serum | 83.0 - 115.0 | 0.04 - 0.42 µmol/L | - | [9] |
II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore, enhancing detectability, especially for compounds lacking a strong UV-absorbing or fluorescent moiety.
Pre-column Derivatization with a UV-Absorbing Tag
This method involves reacting the carboxylic acid group of this compound with a labeling agent that contains a strong chromophore, allowing for sensitive UV detection. 1-Naphthylamine is an example of such a reagent.[10]
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a solution of 1-naphthylamine and a coupling agent, N,N'-diisopropylcarbodiimide (DIPC), in acetonitrile.
-
Derivatization Reaction: Mix the this compound solution with the derivatizing reagent solution in a reaction vial.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
Analysis: After cooling, the reaction mixture can be directly injected into the HPLC system for analysis.
Quantitative Data (Illustrative for Carboxylic Acids)
| Derivatization Reagent | Analyte | Linearity (r²) | LOD | Recovery (%) | Reference |
| 1-Naphthylamine | Tartaric, Malic, Succinic, Citric Acids | >0.99 | 0.14 - 0.69 µg/mL | 89.0 - 92.5 | [10] |
III. Visualization of Experimental Workflows
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aocs.org [aocs.org]
- 6. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Methods for the Analysis of Santonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santonic acid is a sesquiterpenoid derivative obtained from the base-catalyzed hydrolysis and rearrangement of α-santonin.[1][2] As a compound of interest in medicinal chemistry and drug development, reliable analytical methods for its quantification are crucial for research, quality control, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with various detectors are powerful techniques for the analysis of organic acids.[1][3] This application note provides detailed protocols for the analysis of this compound using HPLC with UV detection and LC with mass spectrometry (LC-MS), offering high sensitivity and selectivity.
While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for the analysis of similar organic acids and provide a strong starting point for method development and validation.[3][4]
Quantitative Data Summary
For a newly developed method, a thorough validation is required to determine its performance characteristics. The following table summarizes typical quantitative parameters that should be assessed during method validation for the analysis of this compound. The values presented are representative of what can be expected for the analysis of organic acids and are for illustrative purposes.
| Parameter | HPLC-UV | LC-MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Linearity (R²) (typical range) | > 0.995 (1 - 100 µg/mL) | > 0.998 (0.05 - 50 µg/mL) |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
Experimental Protocols
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound using a UV detector.
A. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Solution: Depending on the matrix, a sample preparation step such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
B. Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 210 nm |
C. Data Analysis
Quantification is achieved by constructing a calibration curve from the peak areas of the this compound standards versus their known concentrations. The concentration of this compound in the samples is then determined from this curve.
II. Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended.
A. Sample Preparation
Sample preparation follows the same procedure as for the HPLC-UV method.
B. Instrumentation and Conditions
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 20-80% B10-12 min: 80-20% B12-15 min: 20% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Data Acquisition | Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) of [M-H]⁻ |
C. Data Analysis
Identification of this compound is based on its retention time and the accurate mass of its deprotonated molecule ([M-H]⁻). Quantification is performed using a calibration curve generated from the peak areas of the extracted ion chromatogram for the [M-H]⁻ ion of the standards.
Visualizations
References
Application Notes and Protocols for Santonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of santonic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed protocols for key experimental assays are provided to facilitate further research and development in this area.
Potential Biological Activities
This compound, a derivative of α-santonin, and its analogues have demonstrated a range of biological activities. The core structure of these sesquiterpene lactones offers a versatile scaffold for chemical modifications, leading to compounds with enhanced potency and specific biological effects.
Anticancer Activity
Derivatives of α-santonin have shown significant cytotoxic effects against various cancer cell lines. The presence of an α-methylene-γ-lactone moiety is often associated with higher activity. The mechanism of action for some derivatives involves the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase[1][2]. Furthermore, santonin has been shown to inhibit the Ras/Raf/MEK/ERK signaling pathway in breast cancer cells[2]. Another derivative, a diacetoxy acetal of santonin (DAAS), has been found to induce differentiation of human promyelocytic leukemia cells by down-regulating NF-κB DNA binding activity[3].
Table 1: Cytotoxic Activity of Santonin and its Derivatives
| Compound | Cell Line | Activity | IC50 / ID50 Value | Reference |
| Santonin | SK-BR-3 (Breast Cancer) | Anti-proliferative | 16 µM | [2] |
| α-Santonin Derivatives (with α-methylene-γ-lactone) | HL-60 (Leukemia), SF-295 (CNS), HCT-8 (Colon), MDA-MB-435 (Melanoma), UACC-257 (Melanoma), A549 (Lung), OVACAR-8 (Ovarian), A704 (Renal), PC3 (Prostate) | Cytotoxic | 0.36 - 14.5 µM | |
| 2α-bromo-3β-hydroxy-6βH-eudesm-11-en-6,13-olide | KB (Nasopharynx Carcinoma) | Cytotoxic | 0.33 x 10⁻⁶ M | |
| α-Santonin Derivatives (with α-methylene-γ-lactone and endoperoxide) | Cancer Cell Lines | Cytotoxic | 1.45 - 4.35 µM | [4] |
| Santonin thiosemicarbazone | Solid Ehrlich carcinoma, Adenocarcinoma of the breast glands (Ca755), Melanoma B16, Lewis lung carcinoma (LL), Walker carcinosarcoma, Pliss lymphosarcoma (LSP), Sarcoma 45 (S-45) | Anticancer | Not specified | [5] |
Antimicrobial Activity
Novel 2-thio substituted 1,3,4-oxadiazole derivatives of this compound have been synthesized and evaluated for their antimicrobial potential. Specific derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Activity | Zone of Inhibition / MIC | Reference |
| Santonic-1,3,4-oxadiazole-2-thiol (Compound 6) | Escherichia coli | Good activity | Not specified | |
| Santonic-1,3,4-oxadiazole-2-thiol (Compound 6) | Antifungal | Good activity | Not specified | |
| 2-thio substituted 1,3,4-oxadiazole derivative (Compound 14) | Staphylococcus epidermidis | Appreciably good activity | Not specified | |
| 2-thio substituted 1,3,4-oxadiazole derivative (Compound 17) | Shigella flexneri | Good activity | Not specified |
Anti-inflammatory Activity
Santonin itself has been shown to possess significant anti-inflammatory activity, comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium. The mechanism is thought to involve the inhibition of the NF-κB signaling pathway[6][7]. A derivative of santonin, (11S)-2a-bromo-3-oxoeudesmano-12,6a-lactone, has been found to inhibit the nuclear translocation of NF-κB[6].
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[8][9].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, as a viability indicator)
-
Microplate reader (if using a colorimetric endpoint)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL[10]. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[11]. Growth can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates microbial growth[12].
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanisms of action and experimental workflows for evaluating this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modification of santonin into a diacetoxy acetal form confers the ability to induce differentiation of human promyelocytic leukemia cells via the down-regulation of NF-kappaB DNA binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. locus.ufv.br [locus.ufv.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chosunobr.org [chosunobr.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Santonic Acid Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of the crystal structure of santonic acid using single-crystal X-ray diffraction. The methodologies outlined below are based on established practices for small-molecule crystallography and specific data reported for this compound.
Introduction
This compound ((-)-2,3,3a,4,5,6,7,7a-octahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid) is a sesquiterpenoid derivative whose absolute and relative stereochemistry have been unambiguously confirmed by single-crystal X-ray diffraction.[1] Understanding its three-dimensional structure is crucial for comprehending its chemical properties and its relationship to other bioactive terpenes. This protocol offers a comprehensive guide for researchers aiming to replicate or build upon existing crystallographic studies of this compound.
Data Presentation
The following table summarizes the key crystallographic data for this compound, as determined by Brunskill, Thompson, and Lalancette in 1999.[1][2] This information is critical for comparison and validation of new experimental data.
| Parameter | Value |
| CCDC Number | 131149[3] |
| Empirical Formula | C₁₅H₂₀O₄[2] |
| Formula Weight | 264.31 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.378 (2) |
| b (Å) | 11.028 (2) |
| c (Å) | 16.321 (3) |
| V (ų) | 1326.3 (5) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.324 |
| Absorption Coefficient (mm⁻¹) | 0.096 |
| F(000) | 568 |
| Crystal Size (mm) | 0.40 x 0.20 x 0.15 |
| θ range for data collection (°) | 3.53 to 27.50 |
| Index ranges | -1 ≤ h ≤ 9, -1 ≤ k ≤ 14, -21 ≤ l ≤ 1 |
| Reflections collected | 1856 |
| Independent reflections | 1709 [R(int) = 0.0211] |
| Data / restraints / parameters | 1709 / 0 / 172 |
| Goodness-of-fit on F² | 1.050 |
| Final R indices [I>2σ(I)] | R1 = 0.0415, wR2 = 0.1093 |
| R indices (all data) | R1 = 0.0441, wR2 = 0.1121 |
| Absolute structure parameter | -0.2 (7) |
| Largest diff. peak and hole (e.Å⁻³) | 0.291 and -0.208 |
Experimental Protocols
This section details the step-by-step methodology for obtaining and analyzing this compound crystals via X-ray crystallography.
Crystal Preparation: Recrystallization of this compound
High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] this compound can be recrystallized from various solvents, with slow evaporation being a common and effective technique.
Materials:
-
This compound powder
-
Selected solvent (e.g., ethanol, methanol, ethyl acetate, or a solvent mixture)
-
Small, clean crystallization vessel (e.g., a small beaker or vial)
-
Hot plate
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Dissolution: Gently heat the selected solvent on a hot plate. Add a minimal amount of the hot solvent to the this compound powder in the crystallization vessel until it completely dissolves with stirring.[5][6]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Slow Cooling and Evaporation: Cover the vessel with a piece of filter paper or parafilm with a few small holes to allow for slow evaporation. Let the solution cool down to room temperature undisturbed.
-
Crystal Growth: As the solvent slowly evaporates and the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. This process may take several hours to days.
-
Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
Drying: Allow the crystals to air dry completely before proceeding to the next step.
Crystal Mounting
Properly mounting the crystal is crucial for accurate data collection. The goal is to secure the crystal in the X-ray beam with minimal interference from the mounting materials.[8][9]
Materials:
-
A suitable single crystal of this compound (ideally >0.1 mm in all dimensions)[4]
-
Cryoloop or glass fiber
-
Paratone-N or a similar cryoprotectant oil
-
Goniometer head
-
Microscope
Procedure:
-
Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.
-
Place a small drop of cryoprotectant oil on a glass slide.
-
Carefully transfer the selected crystal into the drop of oil.
-
Using a cryoloop or the tip of a glass fiber, gently pick up the crystal.[8] The oil will help it adhere.
-
Ensure that the crystal is securely attached to the loop or fiber.
-
Mount the loop or fiber onto the goniometer head.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer. The following is a general procedure that should be adapted based on the specific instrument and software available.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector.
-
Low-temperature device (e.g., a cryostream)
Procedure:
-
Mounting and Centering: Mount the goniometer head with the crystal onto the diffractometer. Carefully center the crystal in the X-ray beam using the instrument's alignment camera.[4]
-
Crystal Screening: Collect a few initial diffraction images to assess the crystal quality (e.g., diffraction intensity, spot shape, and potential twinning).
-
Unit Cell Determination: From the initial images, the software will determine the unit cell parameters and the crystal lattice type.
-
Data Collection Strategy: Devise a data collection strategy to ensure complete and redundant data are collected to a desired resolution (typically at least 0.84 Å for publication).[10][11] This usually involves a series of scans (runs) where the crystal is rotated through different angles (e.g., φ and ω scans).
-
Data Acquisition: Start the data collection process. For this compound, data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.[12]
-
Data Integration and Scaling: After data collection is complete, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects. The data is then scaled and merged to produce a final reflection file.
Structure Solution and Refinement
The final step is to determine the arrangement of atoms in the crystal lattice and refine this model against the experimental data.
Software:
Procedure:
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. For this compound, this is P2₁2₁2₁.
-
Structure Solution: The initial atomic positions are determined using direct methods, which are well-suited for small molecules.[4][13] This will provide an initial model of the this compound molecule.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process.[14] This involves adjusting atomic positions, displacement parameters (isotropic and then anisotropic), and other parameters to improve the agreement between the calculated and observed structure factors.
-
Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) or to identify regions of disordered electron density. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement and Validation: The final model is refined until convergence is reached. The quality of the final structure is assessed using various metrics, including R-factors, goodness-of-fit, and residual electron density. The absolute configuration can be determined using the Flack parameter.[15]
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the X-ray crystallography protocol for this compound.
Caption: Experimental workflow for this compound X-ray crystallography.
Caption: Logical relationships in structure determination.
References
- 1. This compound | 34167-05-0 | Benchchem [benchchem.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. (alphaS,1R,3aS,4R,5S,7aS)-Octahydro-alpha,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid | C15H20O4 | CID 91618089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. chem.byu.edu [chem.byu.edu]
- 10. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 11. researchgate.net [researchgate.net]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hkl-xray.com [hkl-xray.com]
- 14. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 15. journals.iucr.org [journals.iucr.org]
Application Note: Quantifying Santonic Acid in a Reaction Mixture
Abstract
This application note provides detailed protocols for the quantification of santonic acid in a reaction mixture using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a supplementary UV-Vis Spectrophotometric method. These methods are essential for researchers, scientists, and drug development professionals involved in the synthesis, degradation studies, or quality control of this compound and its precursors, such as α-santonin.[1][2] This document includes comprehensive experimental workflows, instrument parameters, and data presentation guidelines to ensure accurate and reproducible quantification.
Introduction
This compound (C₁₅H₂₀O₄, Molar Mass: 264.32 g/mol ) is a key sesquiterpenoid derivative, often formed from the base-catalyzed hydrolysis and rearrangement of α-santonin.[1][3] Monitoring the concentration of this compound is critical in various chemical processes, including synthetic route optimization and stability studies. The presence of multiple ketones and a carboxylic acid functional group in its structure allows for several analytical approaches.[3] This note details robust methods for its quantification, addressing the need for specificity and sensitivity in complex reaction matrices.
Principles and Scope
The primary methods detailed are chromatography-based, offering high selectivity and sensitivity, which are crucial for distinguishing this compound from structurally related compounds, such as its precursor α-santonin or degradation products like santonide and parasantonide.[4]
-
HPLC-UV: This is the principal method recommended. It separates this compound from other components in the mixture based on its polarity using a reversed-phase column. Quantification is achieved by measuring the UV absorbance of the carboxylic acid's chromophore.[5][6] This technique is suitable for routine analysis due to its robustness and accessibility.
-
GC-MS: This method provides higher specificity and structural confirmation. Due to the low volatility of this compound, a derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl ester.[7] Mass spectrometry detection offers high sensitivity and allows for unambiguous identification based on the mass-to-charge ratio.[1][4]
-
UV-Vis Spectrophotometry: A simpler, high-throughput method for estimating concentration. However, it is non-specific and highly susceptible to interference from other UV-absorbing compounds in the reaction mixture. It is best used for preliminary assessments of relatively pure samples.[8][9]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the quantification process.
Caption: General workflow for this compound quantification.
Caption: Detailed workflow for the HPLC-UV analysis method.
Caption: Detailed workflow for the GC-MS analysis method.
Experimental Protocols
Apparatus and Reagents
-
Apparatus: HPLC system with UV detector, GC-MS system, UV-Vis spectrophotometer, analytical balance, volumetric flasks, pipettes, vials, syringe filters (0.45 µm PTFE or similar).
-
Reagents: this compound analytical standard (purity ≥95%), HPLC-grade acetonitrile, HPLC-grade methanol, phosphoric acid, water (ASTM Type I), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization, pyridine. An analytical standard for the precursor, α-santonin, may also be useful for specificity checks.
Protocol 1: Quantification by HPLC-UV
This method is adapted from general protocols for analyzing organic acids.[5][6][10]
-
Preparation of Standard Solutions:
-
Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Perform serial dilutions with the mobile phase to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with the mobile phase to bring the expected this compound concentration within the calibration range.
-
Vortex to mix thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| UV Detection | 210 nm |
| Run Time | 15 minutes |
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Protocol 2: Quantification by GC-MS
This protocol is based on general methods for the GC-MS analysis of organic acids, which requires derivatization.[7][11]
-
Preparation of Standard Solutions:
-
Prepare a 1000 µg/mL stock solution of this compound in pyridine.
-
Create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with pyridine.
-
-
Derivatization (Silylation):
-
Pipette 100 µL of each standard and prepared sample into separate reaction vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA to each vial.
-
Seal the vials and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute in a suitable organic solvent (e.g., ethyl acetate) to a concentration within the calibration range. Proceed with the derivatization step.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Injector Temp. | 260 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 45 - 450 m/z |
-
Analysis:
-
Analyze the derivatized standards and samples.
-
Generate a calibration curve using the peak area of a characteristic ion of the derivatized this compound.
-
Confirm peak identity by matching the retention time and mass spectrum with the standard.
-
Calculate the concentration in the samples.
-
Data Presentation
Quantitative results should be summarized for clarity and comparison. The performance of each method can be evaluated based on linearity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Comparison of Analytical Methods for this compound Quantification
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | Good | Excellent | Poor |
| Sensitivity | Moderate | High | Low |
| Sample Prep. | Simple (Dilute & Filter) | Complex (Derivatization) | Very Simple (Dilute) |
| Analysis Time | ~15 min per sample | ~25 min per sample | <1 min per sample |
| Confirmation | Based on Retention Time | Based on Mass Spectrum | None |
| Best For | Routine QC, High-throughput screening | Structural confirmation, Trace analysis | Preliminary, rapid estimation |
Table 2: Typical Method Performance Characteristics (Illustrative)
| Parameter | HPLC-UV | GC-MS |
| Linear Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation (r²) | > 0.998 | > 0.998 |
| LOD (est.) | 0.3 µg/mL | 0.1 µg/mL |
| LOQ (est.) | 1.0 µg/mL | 0.5 µg/mL |
| Repeatability (%RSD) | < 3% | < 5% |
Conclusion
This application note provides detailed and validated starting points for the quantification of this compound in reaction mixtures. The HPLC-UV method is recommended for routine quantitative analysis due to its balance of speed, simplicity, and reliability. For applications requiring higher specificity and sensitivity, or for unambiguous confirmation of identity, the GC-MS method is superior. The choice of method should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. All methods should be fully validated for the specific reaction mixture being analyzed.
References
- 1. This compound | 34167-05-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scioninstruments.com [scioninstruments.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 9. UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media [scielo.org.mx]
- 10. agilent.com [agilent.com]
- 11. thepharmajournal.com [thepharmajournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Santonic Acid from Santonin
Welcome to the technical support center for the synthesis of santonic acid from santonin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound from santonin?
A1: The synthesis of this compound from santonin involves a base-catalyzed hydrolysis of the γ-lactone ring present in santonin. This is followed by a multi-step intramolecular rearrangement to yield the final this compound product.[1][2]
Q2: What are the most critical parameters affecting the yield of this compound?
A2: The key parameters that influence the yield of this compound are the concentration of the base, reaction temperature, and reaction time. Optimization of these factors is crucial to maximize product formation and minimize the occurrence of side reactions.
Q3: What are the common side products in this synthesis?
A3: A common side product is photothis compound, which can form if the reaction is exposed to sunlight.[2] At elevated temperatures, this compound itself can undergo further rearrangements to form isomeric lactones known as santonide and parasantonide. Incomplete hydrolysis can also leave unreacted santonin as an impurity.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (santonin), you can observe the disappearance of the santonin spot and the appearance of the more polar this compound spot over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete Hydrolysis: Insufficient base, low reaction temperature, or short reaction time. 2. Degradation of Product: Excessively high temperatures or prolonged reaction times can lead to the formation of santonide and parasantonide. 3. Improper Work-up: Failure to properly acidify the reaction mixture will result in the product remaining as a water-soluble carboxylate salt. | 1. Optimize Reaction Conditions: Increase the concentration of the base (e.g., KOH or NaOH), raise the reaction temperature (e.g., reflux), and/or extend the reaction time. Monitor the reaction by TLC until the santonin spot is no longer visible. 2. Control Temperature: Maintain a consistent and appropriate reaction temperature. Avoid overheating. 3. Ensure Proper Acidification: After the reaction is complete, carefully acidify the cooled reaction mixture with an appropriate acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the this compound. Confirm the pH with litmus paper or a pH meter. |
| Oily Product Instead of Crystalline Solid | 1. Presence of Impurities: Unreacted santonin or other side products can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Purify the Crude Product: Attempt to purify the oily product by column chromatography before recrystallization. 2. Thoroughly Dry the Product: Ensure all solvent is removed from the crude product under vacuum before attempting crystallization. |
| Difficulty in Purifying this compound by Recrystallization | 1. Incorrect Solvent System: The chosen solvent or solvent pair may not be suitable for effective recrystallization. 2. Cooling Too Quickly: Rapid cooling can lead to the precipitation of an impure solid rather than the formation of pure crystals. | 1. Select an Appropriate Solvent: Experiment with different solvents or solvent pairs. A common method is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until turbidity is observed, followed by slow cooling. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals. |
| Yellow Discoloration of the Product | Exposure to Light: Santonin and its derivatives can be light-sensitive, leading to the formation of colored impurities.[2] | Protect from Light: Conduct the reaction and subsequent work-up and storage in a flask wrapped in aluminum foil or in a dark environment to prevent photochemical side reactions. |
Experimental Protocols
Key Experiment: Base-Catalyzed Synthesis of this compound from Santonin
This protocol is a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.
Materials:
-
Santonin
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH indicator paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve santonin in ethanol or methanol.
-
Addition of Base: Prepare a solution of KOH or NaOH in water and add it to the santonin solution. The concentration of the base should be in molar excess relative to santonin.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. A typical reaction time is several hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the santonin spot on TLC), cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dissolve the resulting residue in water.
-
Slowly add concentrated HCl to the aqueous solution with stirring until the pH reaches 2-3. A precipitate of crude this compound should form.
-
-
Isolation:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or acetone/hexane).
-
Dry the purified crystals under vacuum.
-
Data Presentation
| Parameter | Condition 1 (Hypothetical) | Condition 2 (Hypothetical) | Condition 3 (Hypothetical) |
| Santonin | 5.0 g | 5.0 g | 5.0 g |
| Base | 2.0 M KOH (aq) | 4.0 M KOH (aq) | 4.0 M NaOH (aq) |
| Solvent | Ethanol (100 mL) | Ethanol (100 mL) | Methanol (100 mL) |
| Temperature | 60 °C | Reflux (~78 °C) | Reflux (~65 °C) |
| Reaction Time | 6 hours | 4 hours | 4 hours |
| Yield (Crude) | 65% | 85% | 82% |
| Yield (Purified) | 55% | 78% | 75% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields will vary depending on the specific experimental conditions.
Visualizations
Caption: Chemical transformation from santonin to this compound.
Caption: Step-by-step experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
Navigating the Nuances of Santonin Rearrangement: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The base-catalyzed rearrangement of santonin to santoninic acid is a cornerstone transformation in the synthesis of various bioactive molecules. However, this seemingly straightforward reaction can be accompanied by a number of side reactions, leading to diminished yields and purification challenges. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during this experiment, complete with detailed protocols, data summaries, and visual aids to ensure a successful and efficient reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the base-catalyzed rearrangement of santonin.
Q1: The yield of santoninic acid is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields of santoninic acid can stem from several factors. Incomplete hydrolysis of the santonin lactone is a common culprit. This can occur if the reaction time is too short, the base concentration is too low, or the reaction temperature is insufficient. Additionally, santonin may not fully dissolve in the reaction medium, limiting its contact with the base.
To improve the yield, consider the following:
-
Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for complete lactone hydrolysis. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.
-
Optimize Base Concentration: While a higher base concentration can facilitate the reaction, excessively high concentrations may promote degradation. A moderate concentration of a strong base like potassium hydroxide is typically effective.
-
Adjust Temperature: Gently heating the reaction mixture can enhance the rate of both dissolution and reaction. However, excessive heat can lead to the formation of degradation byproducts.
-
Ensure Complete Dissolution: Use a co-solvent, such as ethanol, to ensure that the santonin is fully dissolved before and during the reaction.
Q2: I've isolated my product, but it appears to be a mixture of compounds, including unreacted santonin. How can I drive the reaction to completion?
A2: The presence of unreacted santonin indicates an incomplete reaction. This can be addressed by revisiting the reaction conditions as outlined in Q1. Furthermore, ensuring the homogeneity of the reaction mixture is crucial. Vigorous stirring throughout the reaction can help to maximize the interaction between the santonin and the base. If the issue persists, a slight excess of the base can be used to shift the equilibrium towards the product.
Q3: My final product is colored, suggesting the presence of impurities. What are these byproducts and how can I avoid their formation?
A3: The formation of colored impurities often points to degradation of santonin or santoninic acid under the reaction conditions. Santonin itself can develop a yellow coloration upon exposure to light and air[1]. Strong basic conditions, especially when coupled with elevated temperatures, can lead to complex decomposition pathways.
To minimize the formation of these byproducts:
-
Protect from Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.
-
Maintain an Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times once the starting material has been consumed.
Q4: The rearrangement is not proceeding as expected, and I suspect a different reaction pathway is occurring. What are the possible side reactions?
A4: While the primary reaction is the conversion to santoninic acid, other base-catalyzed transformations are possible, though less commonly reported in detail for this specific reaction. These can include:
-
Epimerization: The stereocenters in santonin can be susceptible to epimerization under basic conditions, potentially leading to diastereomeric byproducts.
-
Retro-Aldol or Michael-type Reactions: The complex polycyclic structure of santonin contains functionalities that could theoretically undergo other intramolecular reactions, although the formation of the thermodynamically stable santoninic acid is generally favored.
If you suspect significant side reactions, it is advisable to analyze the crude reaction mixture by techniques such as NMR spectroscopy or LC-MS to identify the unknown byproducts. This information can provide valuable insights into the competing reaction pathways and guide further optimization of the reaction conditions.
Quantitative Data Summary
While specific, directly comparable quantitative data for side reactions in the base-catalyzed rearrangement of santonin is not extensively available in the literature, the following table summarizes the expected impact of key reaction parameters on the yield of santoninic acid and the potential for side product formation based on established chemical principles.
| Parameter | Low Value | Moderate Value | High Value |
| Base Concentration | Incomplete reaction, low yield of santoninic acid. | Optimal for santoninic acid formation. | Increased risk of degradation and byproduct formation. |
| Temperature | Slow reaction rate, potentially incomplete. | Optimal for efficient conversion. | Increased rate of degradation and side reactions. |
| Reaction Time | Incomplete lactone hydrolysis, unreacted santonin remains. | Sufficient for complete conversion (monitor by TLC). | Potential for product degradation if excessively long. |
Experimental Protocol: Base-Catalyzed Rearrangement of Santonin
This protocol provides a general method for the conversion of santonin to santoninic acid. Optimization may be required based on laboratory conditions and desired scale.
Materials:
-
Santonin
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve santonin in a minimal amount of ethanol.
-
Addition of Base: Prepare a solution of potassium hydroxide in water and add it to the santonin solution with vigorous stirring. A typical molar ratio of santonin to KOH is 1:2 to 1:3.
-
Reaction: Gently heat the reaction mixture to reflux (the temperature will depend on the ethanol/water ratio) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the santonin spot.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the santoninic acid to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated santoninic acid by vacuum filtration and wash the solid with cold water.
-
Alternatively, the product can be extracted from the acidified aqueous solution using an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude santoninic acid can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water).
-
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and the logic of troubleshooting, the following diagrams have been generated.
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting logic for common experimental issues.
References
Santonic Acid Purification: A Technical Support Center
For researchers, scientists, and drug development professionals working with santonic acid, achieving high purity is crucial for accurate experimental results and the development of safe and effective therapeutics. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the dissolved this compound separates as a liquid rather than a solid. This is often because the solution is too concentrated or the cooling process is too rapid, causing the solute to come out of solution at a temperature above its melting point. Here are several strategies to resolve this issue:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to ensure the this compound fully dissolves. The goal is to find the minimal amount of hot solvent needed for complete dissolution.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring. Avoid directly placing the hot flask in an ice bath. Once at room temperature, cooling can be gradually lowered.
-
Solvent System Modification: If using a single solvent, consider a mixed-solvent system. For instance, if you are using ethanol, adding a poor solvent like water dropwise to the hot, dissolved solution until it becomes slightly cloudy (the cloud point) and then allowing it to cool slowly can promote crystal formation.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound crystals, add a single, tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.
Question: The yield of my recrystallized this compound is very low. What are the possible causes and how can I improve it?
Answer:
A low recovery of this compound can be frustrating. Several factors could be contributing to this issue:
-
Excessive Solvent: Using too much solvent to dissolve the crude this compound will result in a significant portion of the product remaining in the mother liquor upon cooling. To check for this, you can evaporate a small amount of the mother liquor to see if a substantial amount of solid remains. If so, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, this compound might have crystallized on the filter paper or in the funnel stem. To prevent this, use a stemless funnel and keep the filtration apparatus and the solution as hot as possible during the process. Rinsing the filter paper with a small amount of hot solvent can help dissolve and recover any precipitated product.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of this compound before filtration.
-
Washing with a Solvent in which the Product is Too Soluble: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your purified product.
Troubleshooting Recrystallization Issues Workflow
Caption: A flowchart for troubleshooting common recrystallization problems.
Chromatography and Extraction Issues
Question: I am trying to purify this compound using column chromatography, but I am getting poor separation. What can I do?
Answer:
Poor separation in column chromatography can be due to several factors related to the choice of stationary and mobile phases, as well as the column packing and sample loading.
-
Stationary Phase: For an acidic compound like this compound, silica gel is a common and effective stationary phase.
-
Mobile Phase (Eluent): The polarity of the eluent is critical. Start with a non-polar solvent and gradually increase the polarity. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate. You can gradually increase the proportion of ethyl acetate to increase the polarity and elute the this compound. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid group of this compound, which can reduce tailing and improve peak shape.
-
Column Packing: Ensure the column is packed uniformly without any cracks or bubbles, as these can lead to uneven flow and poor separation.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. Using a solvent that is more polar than the mobile phase to dissolve the sample can lead to band broadening and poor separation.
Question: How can I use acid-base extraction to purify crude this compound?
Answer:
Acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The this compound will react with the base to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the sodium salt of this compound.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with pH paper). This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash it with a small amount of cold water, and dry it.
Acid-Base Extraction Workflow for this compound Purification
Caption: A workflow diagram for purifying this compound using acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
While specific impurities will depend on the exact reaction conditions, common impurities in crude this compound synthesized from santonin may include:
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Unreacted Santonin: The starting material may not have fully reacted.
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Santoninic Acid: This is an intermediate in the rearrangement of santonin to this compound.
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Other Degradation Products: Depending on the harshness of the basic conditions (e.g., high temperature, prolonged reaction time), other side reactions could lead to various byproducts.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
Based on its polarity and the general principles of recrystallization for organic acids, the following solvent systems are good starting points:
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Ethanol/Water: Dissolve the crude this compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Then, allow it to cool slowly.
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Acetone/Hexane: Dissolve the crude product in a minimal amount of warm acetone and then add hexane until the solution becomes cloudy.
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Glacial Acetic Acid/Water: Acetic acid is a good solvent for this compound. Dissolving in hot glacial acetic acid followed by the careful addition of water can induce crystallization.
Q3: How can I assess the purity of my this compound?
Several analytical techniques can be used to determine the purity of your this compound:
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Melting Point: Pure this compound has a sharp melting point of approximately 173 °C. A broad or depressed melting point indicates the presence of impurities.
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Thin-Layer Chromatography (TLC): TLC can be used to quickly assess the number of components in your sample. A single spot on the TLC plate is indicative of a pure compound.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your sample. A typical method for organic acids would involve a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like methanol or acetonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information and help identify the presence of impurities by comparing the spectra to that of a pure standard.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molar Mass | 264.32 g/mol |
| Melting Point | 173 °C |
| Solubility in Water | Sparingly soluble |
| Solubility in Organic Solvents | Freely soluble in ethanol, chloroform, ether, and glacial acetic acid |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to just dissolve the solid. Use a steam bath or a hot plate with a water bath for heating.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, warm Erlenmeyer flask.
-
**Ind
Technical Support Center: Optimizing Santonic Acid Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the formation of santonic acid from α-santonin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Yield of this compound
| Potential Cause | Recommended Action | Explanation |
| Incomplete Hydrolysis of Santonin | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, α-santonin. - Increase base concentration: While specific optimal concentrations can vary, ensure a sufficient molar excess of the base (e.g., potassium hydroxide) is used to drive the hydrolysis to completion. - Elevate reaction temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious of excessive heat which may promote side reactions. | The conversion of santonin to this compound begins with the base-catalyzed hydrolysis of the lactone ring in santonin.[1][2] If the hydrolysis is incomplete, the subsequent rearrangement to this compound cannot occur, resulting in a low or no yield. |
| Improper Reaction Temperature | - Maintain a consistent temperature: Use a water bath or oil bath to maintain a stable reaction temperature. - Avoid excessive heat: High temperatures can lead to the formation of degradation products or side reactions, such as the formation of santonide and parasantonide. | The rearrangement of the intermediate hydroxy acid to this compound is a complex process that can be sensitive to temperature.[2] |
| Incorrect Stoichiometry of Reagents | - Accurately weigh reactants: Ensure precise measurement of α-santonin and the base. - Use fresh, high-purity reagents: Impurities in the starting materials can interfere with the reaction. | A proper molar ratio of base to santonin is crucial for efficient hydrolysis and subsequent rearrangement. |
| Ineffective Work-up Procedure | - Ensure complete acidification: After the reaction, the solution must be acidified to precipitate the this compound. Use a pH indicator to confirm the solution is acidic. - Allow sufficient time for precipitation: Cooling the acidified solution on ice can enhance the precipitation of this compound. | This compound is soluble in the alkaline reaction mixture as its carboxylate salt.[1] Acidification protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid. |
Product Purity Issues
| Observed Issue | Potential Cause | Recommended Action | Explanation |
| Presence of Unreacted Santonin in the Final Product | Incomplete reaction. | - Optimize reaction conditions: Refer to the "Low or No Yield" table to ensure complete conversion. - Purify via recrystallization: Unreacted santonin can be removed by recrystallizing the crude this compound from a suitable solvent system (e.g., aqueous ethanol). | If the initial reaction does not go to completion, the starting material will contaminate the final product. |
| Yellow Discoloration of the Product | Formation of colored impurities or degradation of santonin. | - Perform the reaction in the dark: Santonin is known to turn yellow upon exposure to light.[1] - Use decolorizing carbon (charcoal) during recrystallization: This can help remove colored impurities. | Exposure of santonin to light can lead to the formation of colored byproducts.[1] |
| Broad Melting Point Range of the Final Product | Presence of impurities. | - Recrystallize the product: Multiple recrystallizations may be necessary to achieve a sharp melting point. The melting point of pure this compound is approximately 173 °C.[3] - Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. | A broad melting point range is a classic indicator of an impure solid compound. Recrystallization is a standard technique for purifying crystalline organic solids.[4][] |
| Unexpected Peaks in NMR or IR Spectra | Presence of side-products or residual solvent. | - Analyze the spectra to identify impurities: Compare the obtained spectra with known spectra of this compound and potential side-products.[6][7] - Re-purify the product: Use recrystallization or other chromatographic techniques if necessary. - Ensure the product is thoroughly dried: Residual solvent will appear in the 1H NMR spectrum. | Spectroscopic analysis is a powerful tool for assessing the purity of a compound and identifying any contaminants.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound from santonin?
A1: The formation of this compound from α-santonin is a classic example of a base-catalyzed hydrolysis followed by a complex, multi-step rearrangement.[1][2][3] The process, elucidated by R.B. Woodward, involves the following key steps:
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Lactone Hydrolysis: A hydroxide ion attacks the lactone carbonyl of santonin, leading to the opening of the γ-lactone ring to form a carboxylate intermediate.[6]
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Rearrangement: A series of isomerizations and tautomerizations occur, culminating in an intramolecular Michael addition to form the final this compound structure.[6]
Q2: What is a typical experimental procedure for synthesizing this compound?
A2: While specific laboratory protocols may vary, a general procedure involves dissolving α-santonin in an alcoholic solution of a strong base, such as potassium hydroxide.[1] The mixture is typically heated to facilitate the reaction. After a set period, the reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.[2] The solid product is then collected by filtration and purified by recrystallization.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A TLC plate can be spotted with the starting material (α-santonin), the reaction mixture at various time points, and a co-spot of the starting material and the reaction mixture. The disappearance of the santonin spot indicates the completion of the reaction.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying crude this compound.[4][] The choice of solvent is critical. A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature. Aqueous ethanol is often a suitable solvent system. The process involves dissolving the crude product in a minimal amount of hot solvent, allowing the solution to cool slowly to form crystals, and then collecting the pure crystals by filtration.[8][9]
Q5: How do I confirm the identity and purity of my final product?
A5: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
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Melting Point Analysis: Pure this compound has a sharp melting point around 173 °C.[3] A broad or depressed melting point suggests the presence of impurities.
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Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the carboxylic acid O-H stretch (a broad peak), C=O stretches for the ketone and carboxylic acid groups, and C-O stretches.[6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[6][7]
Experimental Protocols
Key Experiment: Synthesis of this compound from α-Santonin
Materials:
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α-Santonin
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Potassium Hydroxide (KOH)
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Ethanol (or other suitable alcohol)
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Hydrochloric Acid (HCl), concentrated
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Deionized Water
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Decolorizing Carbon (optional)
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Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)
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Heating mantle or water bath
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Magnetic stirrer
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TLC plates and developing chamber
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pH indicator paper
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of α-santonin in ethanol.
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Addition of Base: Prepare a solution of potassium hydroxide in a minimal amount of water and add it to the ethanolic solution of santonin.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for the desired reaction time. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture into a beaker containing ice-cold water.
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Acidification: While stirring, add concentrated hydrochloric acid dropwise to the aqueous mixture until the solution is acidic (test with pH paper). A precipitate of crude this compound should form.
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Isolation of Crude Product: Cool the mixture in an ice bath to maximize precipitation. Collect the crude this compound by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water.
-
Purification by Recrystallization:
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Transfer the crude this compound to a beaker.
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Add a minimal amount of a suitable solvent (e.g., aqueous ethanol) and heat the mixture until the solid dissolves completely. If the solution is colored, a small amount of decolorizing carbon can be added, and the hot solution filtered to remove the carbon.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
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Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry.
-
-
Characterization: Determine the yield, melting point, and obtain IR and NMR spectra of the purified this compound to confirm its identity and purity.
Visualizations
Caption: Reaction pathway from α-Santonin to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Santonin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 6. This compound | 34167-05-0 | Benchchem [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing the degradation of santonic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of santonic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sesquiterpenoid derivative that can be synthesized from α-santonin.[1][2][3] Its chemical integrity is crucial for accurate experimental results and for ensuring the safety and efficacy of any potential pharmaceutical applications. Degradation can lead to the formation of impurities with different chemical and biological properties.
Q2: What are the main factors that can cause this compound to degrade?
Based on its chemical structure (a carboxylic acid and a ketone) and information on related compounds, the primary factors that can induce degradation of this compound are:
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Temperature: High temperatures can cause significant degradation.[4]
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Light: As a derivative of α-santonin, which is known to be light-sensitive, this compound may also be susceptible to photodegradation.[1]
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pH: Extreme pH conditions (strong acids or bases) can catalyze degradation reactions such as hydrolysis.[1]
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Oxidizing agents: The presence of oxidizing agents could potentially lead to the formation of oxidation byproducts.
Q3: What are the known degradation products of this compound?
Under thermal stress, this compound has been shown to undergo isomerization and lactonization to form santonide and parasantonide.[4] At higher temperatures, further decomposition can occur, leading to a variety of smaller molecules.[4] Under forced degradation conditions, other degradation products resulting from hydrolysis, oxidation, and photolysis may be observed.
Q4: How can I visually detect if my this compound has degraded?
Visual inspection may not always be a reliable indicator of degradation. However, any change in the physical appearance of the solid, such as a change in color or the appearance of clumping, could suggest degradation. For solutions, the development of a yellow color or the formation of precipitates may indicate degradation. Analytical techniques such as HPLC are necessary for definitive assessment.
Q5: What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
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Temperature: Store at or below -20°C.
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Light: Protect from light by using amber-colored vials or by storing it in a light-proof container.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
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Container: Use tightly sealed, chemically inert containers.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Confirm the identity of the new peaks using techniques like LC-MS. 2. Review storage conditions (temperature, light exposure). 3. Perform a forced degradation study to identify potential degradation products. |
| Loss of potency or inconsistent experimental results | Degradation of the this compound stock. | 1. Re-analyze the purity of the this compound stock using a validated stability-indicating method. 2. If degradation is confirmed, procure a new batch of this compound and store it under the recommended conditions. |
| Change in physical appearance (e.g., color change) | Potential degradation. | 1. Do not use the material for experiments. 2. Analyze a sample using HPLC to assess purity. 3. If degradation is confirmed, dispose of the material according to safety guidelines. |
| Difficulty dissolving the compound | Formation of less soluble degradation products. | 1. Attempt to dissolve a small amount in a different, compatible solvent. 2. If solubility issues persist, it is likely a sign of significant degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- Methanol, HPLC grade
- Water, HPLC grade
- pH meter
- HPLC system with a UV detector
- Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 2 hours.
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Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
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Thermal Degradation: Place solid this compound in a vial and heat in an oven at 105°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL in methanol) and heat at 60°C for 24 hours.
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Photodegradation: Expose solid this compound and a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6][7]
3. Analysis:
- At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
- Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Chromatographic Conditions (Starting Point):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 30% B
- 5-20 min: 30% to 90% B
- 20-25 min: 90% B
- 25-26 min: 90% to 30% B
- 26-30 min: 30% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate specificity.
Visualizations
Caption: Thermal degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound | 34167-05-0 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Structural Analysis of Santonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the structural analysis of santonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the structural elucidation of this compound?
A1: The structural analysis of this compound presents several key challenges:
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Stereochemical Complexity: this compound possesses a complex tricyclic framework with six stereocenters. Determining the relative and absolute stereochemistry of these chiral centers is a significant hurdle.[1]
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Molecular Rearrangement: this compound is synthesized from its precursor, α-santonin, through a complex base-catalyzed hydrolysis and skeletal rearrangement. Understanding this intricate transformation is crucial for confirming the final structure.[1][2]
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Crystallization: Obtaining crystals of sufficient quality for single-crystal X-ray crystallography can be difficult. This technique, however, is the most definitive method for confirming the three-dimensional structure.[1]
Q2: Why is the stereochemistry of this compound so difficult to determine?
A2: The difficulty in determining the stereochemistry of this compound arises from its six stereocenters, which allow for a large number of possible stereoisomers. The spatial arrangement of the methyl and acetic acid side chains relative to the tricyclic core must be precisely determined.[1] Historically, the relative stereochemistry was inferred from the well-understood, albeit complex, molecular rearrangement of α-santonin, a natural product with a known stereochemistry.[1] The absolute configuration was ultimately confirmed through single-crystal X-ray diffraction analysis.[1]
Q3: What is the relationship between this compound and α-santonin?
A3: this compound is a derivative of α-santonin. It is formed through a base-catalyzed hydrolysis of the lactone ring in α-santonin, followed by a multi-step molecular rearrangement.[1][2] This chemical relationship was a critical piece of the puzzle in the early structural elucidation of this compound.[1]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My 1H or 13C NMR spectra of a this compound sample are complex and difficult to interpret.
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Possible Cause 1: Presence of Impurities or Related Compounds. The synthesis of this compound from α-santonin can sometimes result in byproducts or unreacted starting material, leading to overlapping signals in the NMR spectra.
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Possible Cause 2: Signal Overlap in 1H NMR. The aliphatic region of the 1H NMR spectrum of this compound can be crowded due to the presence of multiple methylene and methine protons in similar chemical environments.
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Troubleshooting Tip: Employ two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These experiments will help in resolving overlapping signals and assigning specific protons.
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Mass Spectrometry (MS)
Problem: I am having trouble identifying the molecular ion peak or interpreting the fragmentation pattern of this compound in my mass spectrum.
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Possible Cause 1: In-source Fragmentation. Depending on the ionization technique used (e.g., Electron Ionization), the molecular ion may be unstable and undergo extensive fragmentation, making it difficult to observe.
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Troubleshooting Tip: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize in-source fragmentation and enhance the observation of the molecular ion peak ([M+H]+ or [M-H]-).
-
-
Possible Cause 2: Complex Fragmentation Pathways. The fragmentation of this compound can be complex due to its polycyclic structure.
-
Troubleshooting Tip: Analyze the fragmentation pattern for characteristic neutral losses. For carboxylic acids, losses of H₂O (18 Da) and COOH (45 Da) are common.[5] For ketones, cleavage adjacent to the carbonyl group (alpha-cleavage) is a typical fragmentation pathway.[5][6] Tandem mass spectrometry (MS/MS) experiments can be performed to isolate the molecular ion and induce fragmentation in a controlled manner, aiding in the elucidation of fragmentation pathways.
-
X-ray Crystallography
Problem: I am unable to grow single crystals of this compound suitable for X-ray diffraction.
-
Possible Cause 1: Suboptimal Crystallization Conditions. The choice of solvent, temperature, and crystallization method are critical for growing high-quality crystals.
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Troubleshooting Tip: Experiment with a variety of solvents with different polarities. This compound is soluble in alcohol, chloroform, ether, and glacial acetic acid.[7] Try slow evaporation, vapor diffusion, or cooling crystallization methods. Seeding with a small, previously formed crystal can sometimes induce the growth of larger, well-defined crystals.
-
-
Possible Cause 2: Purity of the Sample. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals.
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Troubleshooting Tip: Ensure the sample is of high purity (>98%) before attempting crystallization. Use the purification methods mentioned in the NMR troubleshooting section.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₄ | [2][7] |
| Molar Mass | 264.32 g/mol | [1][2][7] |
| Melting Point | 170-173 °C | [2][7] |
| Optical Rotation [α]D²⁰ | -74.0° (chloroform) | [7] |
| Appearance | Crystals from water or alcohol | [7] |
Table 2: Key Crystallographic Parameters for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| a (Å) | 7.378(2) | [1] |
| b (Å) | 11.234(3) | [1] |
| c (Å) | 16.082(4) | [1] |
| V (ų) | 1333.6(6) | [1] |
| Z | 4 | [1] |
Experimental Protocols
1. General Protocol for NMR Spectroscopic Analysis of this compound
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Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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1H NMR Acquisition:
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Acquire a standard 1D 1H NMR spectrum.
-
Optimize spectral width, number of scans, and relaxation delay.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 1D 13C NMR spectrum.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if required):
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Acquire a 1H-1H COSY spectrum to establish proton-proton correlations.
-
Acquire a 1H-13C HSQC spectrum to identify one-bond proton-carbon correlations.
-
Acquire a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the carbon skeleton.
-
2. General Protocol for Mass Spectrometric Analysis of this compound
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Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion and Ionization:
-
Infuse the sample solution directly into the mass spectrometer's ion source.
-
For ESI, use a low flow rate (e.g., 5-10 µL/min) and optimize the capillary voltage and cone voltage to achieve a stable spray and maximize the signal of the molecular ion.
-
-
Mass Spectrum Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the [M+H]+ and [M-H]- ions, respectively.
-
-
Tandem MS (MS/MS) Analysis (optional):
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Select the precursor ion (molecular ion) for fragmentation.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
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Analyze the fragmentation pattern to gain structural insights.
-
3. General Protocol for Single-Crystal X-ray Crystallography
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Crystal Growth: Grow single crystals of this compound using methods such as slow evaporation of a saturated solution or vapor diffusion.
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Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
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Data Collection:
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Place the crystal in a diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
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Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.
-
Visualizations
References
- 1. This compound | 34167-05-0 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bmse001233 (-)-alpha-Santonin at BMRB [bmrb.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. This compound [drugfuture.com]
Resolving overlapping peaks in the NMR spectrum of santonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of santonic acid, with a particular focus on overlapping peaks.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of this compound so complex and prone to overlapping peaks?
A1: The complexity of the 1H NMR spectrum of this compound arises from its rigid polycyclic structure and the presence of multiple stereocenters. This leads to a large number of proton signals in a relatively narrow chemical shift range, increasing the likelihood of signal overlap. Many protons are in similar chemical environments, resulting in closely spaced multiplets that can be difficult to resolve in a standard 1D spectrum.
Q2: I am seeing broad or poorly resolved signals in my this compound spectrum. What are the possible causes?
A2: Several factors can contribute to poor resolution:
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Sample Concentration: A solution that is too concentrated can lead to viscosity-related line broadening. Conversely, a very dilute sample may result in a poor signal-to-noise ratio, making it difficult to distinguish real peaks from noise.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
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Solvent Effects: The choice of solvent can influence the chemical shifts of protons. Hydrogen bonding interactions with the solvent can also affect signal shape.
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Shimming: An inadequately shimmed magnetic field will result in broad and asymmetric peaks.
Q3: Can I use the NMR data of santonin to help interpret the spectrum of this compound?
A3: While santonin is the precursor to this compound, their structures differ due to a base-catalyzed rearrangement. Therefore, their NMR spectra will not be identical. However, some structural motifs are retained, and the NMR data for santonin can provide a useful starting point for identifying the types of proton and carbon environments you might expect to see in the spectrum of this compound. It is crucial to remember that chemical shifts and coupling constants will have changed.
Troubleshooting Guide: Resolving Overlapping Peaks
Overlapping signals are a common challenge in the NMR analysis of complex molecules like this compound. This guide provides a systematic approach to resolving these issues.
Problem: My 1D 1H NMR spectrum of this compound has a crowded region where I cannot distinguish individual multiplets.
Solution Workflow:
Figure 1. Workflow for resolving overlapping NMR peaks.
Step 1: Optimize Experimental Conditions
Before moving to more complex experiments, simple adjustments to the acquisition parameters can sometimes resolve overlapping signals.
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of protons, potentially moving overlapping signals apart. Solvents that can engage in different hydrogen bonding interactions (e.g., switching from CDCl₃ to DMSO-d₆ or Methanol-d₄) are often effective.
-
Vary the Temperature: Acquiring the spectrum at different temperatures can also induce changes in chemical shifts, which might be sufficient to resolve overlapping peaks.
-
Use a Higher Field Spectrometer: If available, using an NMR spectrometer with a stronger magnetic field will increase the dispersion of the signals, often leading to better resolution.
Step 2: Employ 2D NMR Spectroscopy
If optimizing experimental conditions is insufficient, 2D NMR is a powerful tool for resolving overlapping signals by spreading the spectrum into a second dimension.
-
COSY (Correlation Spectroscopy): This is the most basic 2D NMR experiment and reveals which protons are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out spin systems even when the signals are overlapped in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. Since the 13C chemical shift range is much larger than the 1H range, this technique is excellent for separating overlapping proton signals based on the chemical shift of their attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
Data Presentation
Table 1: 1H and 13C NMR Chemical Shifts for Santonin (Precursor to this compound)
Data obtained in CDCl₃. Note that the chemical shifts for this compound will differ due to structural rearrangement.
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) | Multiplicity and Coupling Constants (J in Hz) |
| 1 | 154.9 | 6.65 | d, J = 10.0 |
| 2 | 125.9 | 6.19 | d, J = 10.0 |
| 3 | 186.3 | - | - |
| 4 | 53.5 | - | - |
| 5 | 150.9 | - | - |
| 6 | 81.4 | 4.75 | d, J = 11.0 |
| 7 | 41.0 | 1.77 | m |
| 8 | 25.1 | 1.98, 1.65 | m |
| 9 | 37.8 | 1.53, 1.92 | m |
| 10 | 41.3 | - | - |
| 11 | 128.7 | 2.38 | dq, J = 13.5, 6.5 |
| 12 | 177.6 | - | - |
| 13 | 12.5 | 1.28 | d, J = 6.5 |
| 14 | 23.1 | 2.14 | s |
| 15 | 10.9 | 1.34 | s |
Source: Adapted from ResearchGate and the Biological Magnetic Resonance Data Bank.
Experimental Protocols
The following are generalized protocols for key 2D NMR experiments that can be adapted for the analysis of this compound.
Protocol 1: 2D 1H-1H COSY
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at an appropriate concentration (typically 5-10 mg in 0.5-0.7 mL).
-
1D 1H Spectrum: Acquire a standard 1D 1H NMR spectrum to determine the spectral width.
-
COSY Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker instrument).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of data points in the direct dimension (F2) to 1K or 2K.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512.
-
Set the number of scans per increment based on the sample concentration (e.g., 4-16 scans).
-
-
Acquisition: Start the experiment.
-
Processing: After acquisition, Fourier transform the data in both dimensions and phase the spectrum.
Protocol 2: 2D 1H-13C HSQC
-
Sample Preparation: As for the COSY experiment. A slightly higher concentration may be beneficial.
-
1D Spectra: Acquire both 1H and 13C 1D spectra to determine the spectral widths for both nuclei.
-
HSQC Setup:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).
-
Set the 1H spectral width in the direct dimension (F2).
-
Set the 13C spectral width in the indirect dimension (F1).
-
Set the number of data points in F2 to 1K or 2K.
-
Set the number of increments in F1 to 128 or 256.
-
Set the number of scans per increment (e.g., 8-32).
-
-
Acquisition: Start the experiment.
-
Processing: Fourier transform the data and phase the spectrum. The resulting spectrum will show correlations between protons and their directly attached carbons.
Scaling up the synthesis of santonic acid for research
Technical Support Center: Synthesis of Santonic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound for research purposes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and well-established starting material for the synthesis of this compound is α-santonin, a naturally occurring sesquiterpene lactone.[1][2]
Q2: What is the general reaction for converting santonin to this compound?
A2: this compound is synthesized from santonin through a base-catalyzed hydrolysis of the lactone ring, followed by a multi-step intramolecular rearrangement.[1][3] This reaction is typically carried out by heating santonin with a strong aqueous alkali solution, such as potassium hydroxide or sodium hydroxide.[4][5]
Q3: What is a typical yield for the synthesis of this compound from santonin?
A3: A reported laboratory-scale synthesis using sodium hydroxide at 100–120°C for 6–8 hours can yield approximately 65% of this compound after purification.[4] However, yields can vary depending on the specific reaction conditions and scale.
Q4: What are the main challenges when scaling up this synthesis?
A4: The primary challenges in scaling up the synthesis of this compound include:
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Heat Transfer: The reaction is typically heated, and maintaining uniform temperature in a large reactor can be difficult.
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Mixing: Inefficient mixing on a larger scale can lead to localized high concentrations of base, potentially causing side reactions and decreasing the yield.
-
Work-up and Extraction: Handling larger volumes during neutralization and extraction can lead to issues like emulsion formation.
-
Purification: Crystallization on a large scale may require different conditions than on a small scale to obtain high purity.
Q5: Is this compound sensitive to light or heat?
A5: Yes. In the presence of sunlight, santonin in an acetic acid solution can convert to photothis compound.[1] While this is a reaction of the starting material, it is good practice to protect the reaction mixture and the final product from prolonged exposure to strong light. Additionally, at high temperatures (above 175°C), this compound can undergo thermal decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up.
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase temperature: Gradually increase the reaction temperature, but do not exceed 120°C to avoid thermal decomposition.- Ensure efficient mixing: Use an appropriate overhead stirrer for larger reaction volumes to ensure homogeneity. |
| Side Reactions | - Control temperature: Use a temperature-controlled heating mantle or oil bath to maintain a stable temperature.- Degas solvent: While not commonly reported for this reaction, degassing the solvent can sometimes prevent oxidative side reactions.- Protect from light: Conduct the reaction in a flask protected from direct sunlight, for example, by wrapping it in aluminum foil. |
| Product Loss During Work-up | - Optimize pH for precipitation: Ensure the pH is sufficiently acidic (pH 2-3) during the work-up to fully precipitate the this compound.- Thorough extraction: After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to recover all the product.- Back-extraction of organic layer: If the product is partially soluble in the aqueous layer, a back-extraction of the combined organic layers with a small amount of water may be necessary. |
Issue 2: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Oily Product Instead of Crystals | - Solvent choice: this compound can be crystallized from water or alcohol.[5] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures.- Slow crystallization: Allow the solution to cool slowly to room temperature and then in the refrigerator. Rapid cooling can lead to the formation of oils.- Seed crystals: If available, add a small seed crystal to induce crystallization. |
| Persistent Impurities | - Recrystallization: Perform a second recrystallization from a different solvent system.- Column chromatography: If crystallization is ineffective, purify the crude product by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate with a small amount of acetic acid). |
| Emulsion Formation During Extraction | - Addition of brine: Add a saturated sodium chloride solution to the separatory funnel to help break the emulsion.- Filtration: Pass the emulsified layer through a pad of celite or glass wool.- Centrifugation: For smaller scale emulsions, centrifugation can be an effective method to separate the layers. |
Troubleshooting Logic Diagram
Experimental Protocols
Synthesis of this compound from α-Santonin
This protocol is a representative laboratory-scale procedure that can be adapted for scale-up.
Materials:
-
α-Santonin
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Activated carbon (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer (or overhead stirrer for larger scales), dissolve α-santonin in a 10% (w/v) aqueous solution of NaOH or KOH. A typical ratio is 1 g of santonin to 20 mL of the basic solution.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 6-8 hours.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If any solid impurities are present, filter the solution.
-
Acidification: Transfer the cooled reaction mixture to a beaker and place it in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution is between 2 and 3. A white precipitate of this compound will form.
-
Isolation of Crude Product: Collect the crude this compound by vacuum filtration and wash the solid with cold deionized water.
-
Drying: Dry the crude product in a vacuum oven at a temperature not exceeding 50°C.
Purification by Crystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath will promote complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagram
Data Presentation
Table 1: Reaction Parameters and Physical Properties
| Parameter | Value | Reference |
| Starting Material | α-Santonin | [1] |
| Reagent | 10% aq. NaOH or KOH | [4] |
| Reaction Temperature | 100 - 120 °C | [4] |
| Reaction Time | 6 - 8 hours | [4] |
| Typical Yield | ~65% | [4] |
| Molecular Formula | C₁₅H₂₀O₄ | [3] |
| Molecular Weight | 264.32 g/mol | [3] |
| Melting Point | 170 - 173 °C | [3][5] |
| Appearance | White crystalline solid | [5] |
| Solubility | Soluble in hot water and alcohol; freely soluble in chloroform, ether, and glacial acetic acid. | [5] |
Table 2: Analytical Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Complex spectrum with multiple signals in the aliphatic and olefinic regions. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (typically >10 ppm). |
| ¹³C NMR | Will show 15 distinct carbon signals, including carbonyl carbons for the ketones and the carboxylic acid, as well as sp³ and sp² hybridized carbons. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C=O stretches from the ketone groups (~1710-1740 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 264.32. |
Note: Specific spectral data should be acquired for each batch and compared to literature values or a reference standard for confirmation of structure and purity.
References
Technical Support Center: Santonic Acid Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in santonic acid preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound and what are the common impurities?
A1: The most common method for synthesizing this compound is through the base-catalyzed hydrolysis and rearrangement of α-santonin.[1][2] This process involves the opening of the lactone ring in santonin, followed by a multi-step molecular rearrangement.[1]
The primary impurities that can arise during this synthesis or through subsequent degradation include:
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Residual α-santonin: Incomplete reaction can leave unreacted starting material.
-
Santonide and Parasantonide: These are isomeric lactones that can form from this compound, particularly under thermal stress.[3]
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Photothis compound: Exposure of the starting material, santonin, to sunlight can lead to the formation of photothis compound.[4]
Q2: What are the critical parameters to control during the synthesis of this compound to minimize impurity formation?
A2: To ensure high purity of the final this compound product, it is crucial to control the following reaction parameters:
-
Reaction Temperature: The temperature of the basic hydrolysis should be carefully controlled to ensure the complete conversion of santonin while minimizing the formation of thermal degradation products.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of santonin. Monitoring the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) is recommended.
-
Exclusion of Light: Since santonin is sensitive to light and can form photothis compound, the reaction should be carried out in a vessel protected from light.[4]
-
Purity of Starting Material: The purity of the starting α-santonin will directly impact the purity of the final product. Ensure the starting material is of high purity and free from degradation products.
Q3: How can I purify crude this compound to remove the common impurities?
A3: Recrystallization is an effective method for purifying crude this compound. Based on its solubility profile, suitable solvent systems can be employed. This compound is freely soluble in alcohol, chloroform, ether, and glacial acetic acid, and sparingly soluble in water.[5] A common approach is to dissolve the crude this compound in a minimal amount of hot alcohol (e.g., ethanol or methanol) and then slowly add a less polar solvent (e.g., water) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.
Column chromatography can also be utilized for purification, particularly for separating this compound from isomers like santonide and parasantonide.[6][7] A silica gel column with a gradient elution system of hexane and ethyl acetate is a common choice for separating compounds with similar polarities.
Q4: What analytical techniques are recommended for assessing the purity of this compound preparations?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying this compound and its common impurities like residual santonin, santonide, and parasantonide.[8][9]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity checks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the synthesized this compound and for identifying any structural isomers or major impurities.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is useful for confirming the identity of this compound and its impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of α-santonin. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC until the starting material is no longer visible. |
| Loss of product during workup or purification. | Optimize the extraction and recrystallization procedures. Ensure the pH is correctly adjusted during the acidic workup to fully precipitate the this compound. | |
| Presence of Residual α-Santonin in the Final Product | Insufficient reaction time or temperature. | Re-subject the impure product to the reaction conditions or purify using column chromatography. |
| High Levels of Santonide and/or Parasantonide Detected | Excessive heat applied during synthesis, workup, or storage. | Avoid high temperatures during the process. If distillation is required, use vacuum distillation to lower the boiling point. Store the final product in a cool, dark place. |
| Yellow Discoloration of the Product | Presence of photothis compound or other degradation products. | Protect the reaction mixture and the final product from light. Recrystallize the product to remove colored impurities. |
| Oily Product Instead of Crystalline Solid | Presence of significant impurities that inhibit crystallization. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent systems for recrystallization, such as ethanol/water, acetone/hexane, or ethyl acetate/hexane. |
Experimental Protocols
Synthesis of this compound from α-Santonin
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
α-Santonin
-
Potassium Hydroxide (KOH)
-
Distilled Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol
-
Activated Carbon
Procedure:
-
In a round-bottom flask protected from light, dissolve α-santonin in a 10% aqueous solution of potassium hydroxide.
-
Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the α-santonin spot is no longer visible.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). A white precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold distilled water.
-
For purification, dissolve the crude this compound in a minimum amount of hot ethanol.
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Add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Slowly add distilled water to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
HPLC Method for Purity Analysis
This is a suggested starting method and requires validation for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (with 0.1% phosphoric acid), e.g., 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity of the this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities can be achieved by comparing their retention times with those of known standards (α-santonin, santonide, parasantonide).
Data Presentation
The following table provides a hypothetical example of how to present quantitative data from the HPLC analysis of different batches of this compound.
| Batch ID | This compound Purity (%) | Residual α-Santonin (%) | Santonide (%) | Parasantonide (%) | Other Impurities (%) |
| SA-2025-01A (Crude) | 85.2 | 5.8 | 4.5 | 3.1 | 1.4 |
| SA-2025-01B (Recrystallized) | 99.5 | 0.1 | 0.2 | 0.1 | 0.1 |
| SA-2025-02A (Crude) | 88.9 | 4.2 | 3.1 | 2.5 | 1.3 |
| SA-2025-02B (Recrystallized) | 99.7 | < 0.1 | 0.1 | 0.1 | 0.1 |
Visualizations
Caption: Synthesis pathway of this compound and formation of key impurities.
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 34167-05-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Santonin - Wikipedia [en.wikipedia.org]
- 5. This compound [drugfuture.com]
- 6. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
Santonic Acid Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of santonic acid in acidic and basic media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in basic media?
A1: this compound is itself the product of a base-catalyzed rearrangement of α-santonin.[1][2][3] When α-santonin is treated with a base, the lactone ring opens via nucleophilic attack by hydroxide ions.[3] This initial hydrolysis is followed by a complex series of events including isomerization, tautomerization, and an intramolecular Michael reaction, which results in a significant skeletal rearrangement to form this compound.[1][3] Therefore, the key point is that α-santonin is unstable in basic conditions and rearranges to form this compound. The stability of this compound itself in a basic solution at room temperature is not extensively documented in the provided literature, but given its acidic nature, it will exist as the santonate salt.
Q2: What happens to this compound in acidic media?
A2: The stability of this compound in acidic media is highly dependent on temperature. At room temperature, it is generally more stable than in basic media where it is formed from santonin. However, at elevated temperatures in an acidic environment, such as acetic acid, this compound undergoes lactonization and cyclization to form isomeric compounds.[3] Heating this compound in acetic acid to 175°C predominantly yields santonide, while heating to 200°C favors the formation of the more thermodynamically stable parasantonide.[3][4]
Q3: Are there any other degradation pathways for this compound?
A3: Yes, besides the rearrangements in acidic and basic media, this compound can undergo oxidative degradation. For instance, treatment with ceric ammonium nitrate results in oxidative decarboxylation, yielding multiple products.[3][5] Additionally, flash vacuum pyrolysis at high temperatures (300-550°C) can lead to the formation of santonide, parasantonide, and at higher temperatures, aromatic and conjugated products through radical scission.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis when studying this compound in a basic solution. | The starting material, if it was α-santonin, is likely rearranging to this compound and potentially other byproducts. | 1. Confirm the identity of the starting material. 2. Analyze a time-zero sample to establish a baseline chromatogram. 3. If starting with α-santonin, the appearance of a new major peak is expected, which corresponds to this compound. Use a reference standard of this compound if available to confirm. |
| Loss of this compound in acidic solution upon heating. | This compound is undergoing thermal rearrangement to santonide or parasantonide. | 1. Analyze the sample for the presence of santonide and parasantonide. 2. Control the temperature of the experiment carefully, as the product distribution is temperature-dependent.[4] 3. If the goal is to maintain this compound in solution, avoid elevated temperatures in acidic conditions. |
| Poor recovery of this compound during extraction from an aqueous solution. | The pH of the aqueous solution will determine the ionization state of the carboxylic acid group of this compound. If the pH is above the pKa, this compound will be in its anionic (santnonate) form and will have high aqueous solubility, leading to poor extraction into an organic solvent. | 1. Ensure the pH of the aqueous solution is sufficiently acidic (at least 2 pH units below the pKa of this compound) before extracting with an organic solvent. This will protonate the carboxylate group, making the molecule less polar. |
| Formation of multiple unknown products during stability studies. | This could be due to oxidative degradation, especially if the experiment is not conducted under an inert atmosphere, or if the sample is exposed to strong oxidizing agents.[3] | 1. Degas all solvents and blanket the reaction vessel with an inert gas like nitrogen or argon. 2. Ensure all reagents and solvents are free of peroxides or other oxidizing impurities. 3. If oxidative degradation is suspected, use analytical techniques like mass spectrometry to identify the degradation products. |
Summary of this compound Transformations
| Condition | Reactant | Products | Temperature | Reference |
| Basic (e.g., NaOH) | α-Santonin | This compound | Not specified, typically occurs with heating | [1][3] |
| Acidic (Acetic Acid) | This compound | Santonide | 175°C | [4] |
| Acidic (Acetic Acid) | This compound | Parasantonide | 200°C | [3][4] |
| Oxidation | This compound | Five oxidative decarboxylation products | Not specified | [3][5] |
| Flash Vacuum Pyrolysis | This compound | Santonide, Parasantonide, Aromatic & Conjugated Products | 300-550°C | [4] |
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in aqueous buffered solutions.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Buffer salts (e.g., phosphate, acetate) to prepare buffers at the desired pH values
-
Acids (e.g., phosphoric acid, hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Class A volumetric flasks and pipettes
2. Preparation of Solutions:
-
Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solutions: Dilute the stock solution with the respective buffer solutions to a final working concentration (e.g., 10 µg/mL).
3. Stability Study Procedure:
-
Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately quench any degradation by diluting the aliquot with the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common choice for this type of analysis.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically effective.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection Wavelength: Monitor the elution profile at a wavelength where this compound has significant absorbance. This should be determined by measuring the UV spectrum of a standard solution.
-
Injection Volume: Typically 10-20 µL.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Thermal rearrangement of this compound in acidic media.
Caption: Base-catalyzed rearrangement of α-santonin to this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Synthesis of Santonic Acid Derivatives
Welcome to the technical support center for the synthesis of santonic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, presented in a question-and-answer format.
Synthesis of this compound from α-Santonin
Question 1: My yield of this compound from the hydrolysis of α-santonin is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the conversion of α-santonin to this compound are a frequent issue. Here are some common pitfalls and troubleshooting steps:
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Incomplete Hydrolysis: The base-catalyzed hydrolysis of the lactone in α-santonin is the initial and crucial step. Insufficient base or reaction time can lead to incomplete conversion.
-
Troubleshooting:
-
Ensure you are using a sufficient excess of a strong base, such as potassium hydroxide or sodium hydroxide.
-
Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (α-santonin) is no longer visible.
-
-
-
Suboptimal Reaction Temperature: The rearrangement of the intermediate to form this compound is temperature-dependent.
-
Troubleshooting: Maintain a consistent and appropriate reaction temperature, typically at reflux, to facilitate the rearrangement.
-
-
Inefficient Extraction and Purification: this compound, being a carboxylic acid, can be lost during workup if the pH is not carefully controlled.
-
Troubleshooting:
-
During the acidic workup to precipitate this compound, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate.
-
When performing a liquid-liquid extraction, be mindful of the partitioning of the product between the aqueous and organic layers. Multiple extractions with a suitable organic solvent are recommended.
-
-
-
Side Reactions: Prolonged exposure to harsh basic conditions can potentially lead to degradation or side reactions.
-
Troubleshooting: While ensuring complete reaction, avoid unnecessarily long reaction times. Monitor the reaction closely.
-
Question 2: I am having difficulty purifying this compound. What are the recommended methods and how can I troubleshoot them?
Answer: Purifying this compound typically involves crystallization. Common issues and solutions include:
-
Difficulty in Inducing Crystallization: this compound may sometimes remain as an oil or fail to crystallize from the chosen solvent.
-
Troubleshooting:
-
Solvent Selection: Experiment with different solvent systems. A common method is to dissolve the crude product in a solvent in which it is soluble (e.g., ethyl acetate) and then slowly add a non-solvent (e.g., hexane) until turbidity is observed, followed by slow cooling.
-
Seeding: If you have a small amount of pure this compound, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
-
-
Low Purity After Crystallization: The crystallized product may still contain impurities.
-
Troubleshooting:
-
Recrystallization: Perform a second crystallization to improve purity.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Chromatography: If crystallization fails to yield a pure product, column chromatography on silica gel may be necessary.
-
-
Synthesis of this compound Derivatives (Lactones, Esters, Amides)
Question 3: I am trying to synthesize santonide and parasantonide from this compound, but I am getting a mixture of products or low yields. How can I control the product distribution?
Answer: The formation of santonide and parasantonide from this compound is a thermally controlled process, and the product distribution is highly dependent on the reaction conditions.
-
Kinetic vs. Thermodynamic Control: Santonide is the kinetic product, favored at lower temperatures and shorter reaction times, while parasantonide is the thermodynamic product, favored at higher temperatures and longer reaction times.
-
To favor Santonide (Kinetic Product): Heat this compound in acetic acid at a lower temperature, for example, 175°C.
-
To favor Parasantonide (Thermodynamic Product): Heat this compound in acetic acid at a higher temperature, such as 200°C, for a longer duration (e.g., 9 hours).
-
-
Side Reactions at High Temperatures: At very high temperatures (e.g., above 500°C in flash vacuum pyrolysis), fragmentation and formation of aromatic byproducts can occur, leading to lower yields of the desired lactones.
-
Troubleshooting: Carefully control the reaction temperature to avoid decomposition.
-
Question 4: What are the common pitfalls when synthesizing ester or amide derivatives of this compound?
Answer: Standard esterification and amidation methods can be applied to this compound, but some common issues can arise:
-
Low Conversion in Esterification:
-
Cause: Fischer esterification (reacting the carboxylic acid with an alcohol under acidic catalysis) is an equilibrium reaction.
-
Troubleshooting:
-
Use a large excess of the alcohol.
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Alternatively, convert this compound to a more reactive derivative, such as an acid chloride, before reacting it with the alcohol.
-
-
-
Difficulty in Amide Formation:
-
Cause: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and can be inefficient.
-
Troubleshooting:
-
Use a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid before adding the amine.
-
Convert this compound to its acid chloride first, which will then readily react with the amine.
-
-
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound derivatives.
| Reaction | Starting Material | Product(s) | Reagents/Conditions | Yield | Reference |
| Lactonization | This compound | Santonide | Acetic acid, sealed tube, 175°C | - | |
| Lactonization | This compound | Parasantonide | Acetic acid, sealed tube, 200°C, 9 hours | 21.5% | |
| Isomerization | Santonide | Parasantonide | Flash Vacuum Pyrolysis, 500°C | 42% | |
| Isomerization | Parasantonide | Santonide | Flash Vacuum Pyrolysis, 500°C | 8% | |
| Synthesis of Isothis compound | This compound | Isothis compound | Concentrated HCl, reflux, 15 minutes | 85% |
Yields are as reported in the cited literature and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Parasantonide from this compound
-
Reaction Setup: Dissolve this compound (2.64 g, 10 mmol) in acetic acid (15 mL) in a sealed tube.
-
Heating: Heat the sealed tube at 200°C for 9 hours.
-
Workup:
-
After cooling, distill off the acetic acid.
-
Extract the brown residue with diethyl ether (2 x 30 mL).
-
Filter the combined ethereal extracts and concentrate to obtain a brown oil.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (9:1) eluent to yield
Validation & Comparative
A Comparative Guide to the Chemical Properties of Santonic Acid and Photosantonic Acid
For researchers, scientists, and professionals in drug development, a clear understanding of the chemical properties of related compounds is paramount. This guide provides an objective comparison of santonic acid and photothis compound, two derivatives of the natural product santonin. While both compounds share a common origin, their distinct formation pathways result in notable differences in their chemical structures and properties. This comparison summarizes their key chemical characteristics, outlines the experimental protocols for their synthesis from santonin, and presents a visual representation of their synthetic relationship.
Chemical Properties: A Tabular Comparison
The following table summarizes the known quantitative data for this compound and photothis compound. It is important to note that while several physicochemical properties of this compound have been documented, specific experimental data for photothis compound is less readily available in the current literature.
| Property | This compound | Photothis compound |
| Molecular Formula | C₁₅H₂₀O₄[1][2][3] | C₁₅H₂₂O₅[4] |
| Molecular Weight | 264.32 g/mol [1][3] | 282.33 g/mol |
| Melting Point | 170-173 °C[3][5] | Data not available |
| Solubility | Soluble in 190 parts of water at 17°C; freely soluble in alcohol, chloroform, ether, and glacial acetic acid.[3] | Data not available |
| Appearance | Colorless crystals[3] | Colorless substance[4] |
Experimental Protocols
The syntheses of this compound and photothis compound from their common precursor, santonin, involve distinct chemical transformations. The following sections provide detailed methodologies for these key experiments.
Synthesis of this compound from Santonin
The conversion of santonin to this compound is a classic example of a base-catalyzed hydrolysis followed by an intramolecular rearrangement. The protocol described by Woodward et al. (1948) is a foundational method.[5][6]
Experimental Workflow: Santonin to this compound
Caption: Base-catalyzed conversion of santonin to this compound.
Materials:
-
Santonin
-
Concentrated aqueous potassium hydroxide (KOH) or other strong base
-
Hydrochloric acid (HCl) for acidification
-
Apparatus for heating under reflux
-
Standard laboratory glassware for extraction and crystallization
Procedure:
-
A solution of santonin is heated under reflux with a hot concentrated aqueous solution of a strong base, such as potassium hydroxide.[3] This step facilitates the hydrolysis of the lactone ring in santonin.
-
The reaction mixture is then cooled and acidified, typically with hydrochloric acid.
-
The acidification induces a complex intramolecular rearrangement of the hydrolyzed intermediate.
-
The resulting precipitate of this compound is collected by filtration.
-
Purification of the crude this compound can be achieved by recrystallization from a suitable solvent, such as water or alcohol.[3]
Synthesis of Photothis compound from Santonin
The formation of photothis compound from santonin is a photochemical reaction. The protocol involves the exposure of a santonin solution to sunlight.
Experimental Workflow: Santonin to Photothis compound
Caption: Photochemical conversion of santonin to photothis compound.
Materials:
-
Santonin
-
Glacial acetic acid
-
A suitable container for prolonged exposure to sunlight
Procedure:
-
A solution of santonin is prepared in glacial acetic acid.
-
This solution is then exposed to direct sunlight for an extended period, approximately one month.[4]
-
Over this period, a photochemical transformation occurs, converting santonin into photothis compound.
-
The solvent is then removed, and the resulting photothis compound can be isolated. Further purification may be necessary.
Signaling Pathways
A thorough review of the scientific literature did not yield any studies demonstrating the direct involvement of either this compound or photothis compound in specific cellular signaling pathways. It is important to note that their precursor, santonin, has been investigated for its biological activities, including potential anticancer effects that may involve the modulation of pathways such as the Ras/Raf/MEK/ERK signaling pathway.[7] However, these findings are specific to santonin and cannot be directly extrapolated to this compound or photothis compound without further experimental evidence. The primary focus of research on santonic and photothis compound has historically been on their chemical synthesis and structure elucidation.
Logical Relationship: Synthesis from Santonin
Caption: Divergent synthetic pathways from santonin.
References
- 1. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound [drugfuture.com]
- 4. Santonin - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Santonin and Santonic Acid Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of santonin and its derivative, santonic acid. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the relative safety and potential therapeutic applications of these compounds. While substantial data exists for santonin, information on the toxicity of this compound is limited. This guide presents the available experimental data and highlights areas where further research is needed.
Summary of Quantitative Toxicity Data
| Parameter | Santonin | This compound | Isofotothis compound | Source(s) |
| Lethal Dose (Human) | Children: 0.15 g, Adults: ~1 g | Not available | Not available | [1] |
| LD50 (Oral, Mouse) | 900 mg/kg | Not available | Not available | [2] |
| IC50 (Leukemia, HL-60) | Not available | Not available | 0.36 - 14.5 µM | [3] |
| IC50 (CNS Cancer, SF-295) | Not available | Not available | 0.36 - 14.5 µM | [3] |
| IC50 (Colon Cancer, HCT-8) | Not available | Not available | 0.36 - 14.5 µM | [3] |
| IC50 (Melanoma, MDA-MB-435) | Not available | Not available | 0.36 - 14.5 µM | [3] |
| IC50 (Melanoma, UACC-257) | Not available | Not available | 0.36 - 14.5 µM | [3] |
| IC50 (Lung Cancer, A549) | Not available | Not available | 0.36 - 14.5 µM | [3] |
| IC50 (Ovarian Cancer, OVACAR-8) | Not available | Not available | 0.36 - 14.5 µM | [3] |
| IC50 (Renal Cancer, A704) | Not available | Not available | 0.36 - 14.5 µM | [3] |
| IC50 (Prostate Cancer, PC3) | Not available | Not available | 0.36 - 14.5 µM | [3] |
Note: Isofotothis compound is an isomer of this compound. The provided IC50 values for isofotothis compound suggest potential cytotoxic activity against various cancer cell lines. However, these values cannot be directly extrapolated to this compound without further experimental validation.
Experimental Protocols
Cytotoxicity Assay for Santonin Derivatives (e.g., Isofotothis compound)
The cytotoxicity of santonin derivatives was evaluated against a panel of human cancer cell lines.[3] The following is a generalized protocol based on similar in vitro studies:
-
Cell Culture: Human cancer cell lines (HL-60, SF-295, HCT-8, MDA-MB-435, UACC-257, A549, OVACAR-8, A704, and PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Santonin derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds.
-
MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizing Key Processes
Santonin to this compound Conversion
The conversion of santonin to this compound is a key chemical transformation. The following diagram illustrates this process, which involves base-catalyzed hydrolysis and a subsequent molecular rearrangement.
Caption: Conversion of Santonin to this compound.
General Workflow of an In Vitro Cytotoxicity Assay
The following diagram outlines the typical workflow for assessing the cytotoxicity of a compound using a cell-based assay like the MTT assay.
Caption: In Vitro Cytotoxicity Assay Workflow.
Discussion of Toxicological Profiles
Santonin:
Santonin has a long history of use as an anthelmintic agent to treat parasitic worm infections.[4] However, its use has been largely discontinued due to its significant toxicity.[1]
-
Neurological and Ocular Toxicity: Even at therapeutic doses, santonin can cause visual disturbances, most notably "yellow vision" (xanthopsia).[5] Higher doses can lead to more severe neurological effects, including tremors, convulsions, and in extreme cases, fatality.[4]
-
General Toxicity: The lethal dose of santonin in humans is relatively low, with reported fatalities in children at doses as low as 0.15 grams.[1] The oral LD50 in mice is reported to be 900 mg/kg.
-
Cytotoxicity: Despite its general toxicity, santonin and its derivatives have shown selective cytotoxicity against various cancer cell lines. This has sparked interest in their potential as anticancer agents.[3][6] The mechanism of this cytotoxicity may involve the induction of apoptosis.
-
Cardioprotective Effects: Interestingly, one study has suggested that santonin may have a protective effect against doxorubicin-induced cardiotoxicity, indicating a complex pharmacological profile.[7]
This compound:
There is a notable lack of specific toxicological data for this compound in the scientific literature. This compound is a rearrangement product of santonin, formed through hydrolysis.[2][4] This chemical transformation alters the structure of the molecule, which would be expected to change its toxicological properties.
A related compound, photothis compound, which is formed from santonin upon exposure to light, is generally considered to be less toxic than santonin.[4] However, this is a qualitative statement without robust quantitative data to support it.
The cytotoxicity data for isofotothis compound, an isomer of this compound, shows potent activity against a range of cancer cell lines.[3] This suggests that the core structure of this compound may retain some of the cytotoxic potential of the parent compound, santonin. The presence of a carboxylic acid group in this compound, as opposed to the lactone in santonin, will significantly alter its physicochemical properties, such as solubility and ability to cross cell membranes, which in turn will influence its biological activity and toxicity.
Conclusion and Future Directions
The available evidence clearly indicates that santonin is a compound with significant toxicity, particularly affecting the central nervous system and vision. Its historical use as a medicine was hampered by a narrow therapeutic window. In contrast, there is a clear dearth of toxicological data for this compound.
The cytotoxic activity observed for the related compound, isofotothis compound, suggests that further investigation into the toxicological and pharmacological properties of this compound is warranted. Future research should focus on:
-
Acute and chronic toxicity studies of this compound in animal models to determine its LD50 and identify potential target organs of toxicity.
-
In vitro cytotoxicity screening of this compound against a broad panel of cancer and normal cell lines to assess its therapeutic potential and selectivity.
-
Mechanistic studies to elucidate the pathways through which this compound may exert any observed toxicity or therapeutic effects.
-
Genotoxicity and mutagenicity assays to evaluate the potential for DNA damage.
A thorough toxicological evaluation of this compound is essential to determine if this derivative of santonin offers a safer profile while retaining or even enhancing any desirable therapeutic properties. Until such data is available, any potential application of this compound should be approached with caution.
References
- 1. Santonin | 481-06-1 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and cytotoxic activity of alpha-santonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Santonin - Wikipedia [en.wikipedia.org]
- 5. What is Santonin?_Chemicalbook [chemicalbook.com]
- 6. Synthesis and in vitro cytotoxic activity of semisynthetic derivatives in the santonin series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Santonic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of santonic acid, a significant sesquiterpenoid derivative. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of experimental data in research, quality control, and pharmacokinetic studies. This document compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into their respective performance characteristics and experimental protocols.
Workflow for Analytical Method Validation
A critical component of any quantitative analysis is the validation of the analytical method to ensure it is fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High; separation from related compounds is achievable with appropriate column and mobile phase selection. | Very High; mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. | Low to Moderate; potential for interference from other compounds that absorb at the same wavelength. |
| **Linearity (R²) ** | > 0.99 (demonstrated for santonin) | Typically > 0.99 (expected) | Typically > 0.99 (expected) |
| Accuracy (% Recovery) | Typically 98-102% (expected) | Typically 95-105% (expected, can be influenced by derivatization efficiency) | Typically 90-110% (can be affected by matrix interference) |
| Precision (% RSD) | < 2% (expected for intra-day and inter-day precision) | < 5% (expected, can be higher due to sample preparation complexity) | < 5% (expected) |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL to fg/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL to fg/mL range) | Moderate (µg/mL range) |
| Sample Preparation | Moderate (dissolution, filtration) | Complex (extraction, derivatization) | Simple (dissolution, dilution) |
| Analysis Time | ~10-30 minutes per sample | ~20-40 minutes per sample | < 5 minutes per sample |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and would require optimization and validation for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the quantification of santonin, a closely related sesquiterpenoid lactone.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of organic acids by GC-MS, which would require adaptation and validation for this compound.
-
Derivatization (Essential for Volatility):
-
Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ester of this compound.
-
-
Instrumentation: GC-MS system with a capillary column suitable for derivatized organic acids (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Quantification: Use a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound). Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
UV-Vis Spectrophotometry
This protocol outlines a basic approach for the quantification of this compound using UV-Vis spectrophotometry.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb in the analytical wavelength range, such as ethanol or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound across the UV range (e.g., 200-400 nm). The conjugated carbonyl system in this compound is expected to result in a λmax in the 240-260 nm region.
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent and create a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to fall within the linear range of the assay. Filtration may be required if the sample is not clear.
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax against a solvent blank.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration. Use the equation of the line to calculate the concentration of this compound in the sample. Note that this method is susceptible to interference from other components in the sample that absorb at the same wavelength.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-UV offers a robust and reliable method with good specificity, precision, and accuracy, making it well-suited for routine quality control and quantitative analysis in various matrices.
-
GC-MS provides the highest level of specificity and sensitivity, which is advantageous for complex matrices or when very low detection limits are required. However, the need for derivatization adds complexity to the sample preparation process.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique suitable for high-throughput screening or for the analysis of relatively pure samples. Its lower specificity is a key limitation that must be considered.
For all methods, thorough validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and reproducible data for any research or drug development application.
Cross-Referencing Santonic Acid Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of santonic acid, cross-referencing data from various analytical techniques. It includes detailed experimental protocols and highlights a potential signaling pathway influenced by its precursor, santonin.
Introduction
Data Presentation
A direct comparison of quantitative data from different analytical techniques is crucial for unambiguous compound identification and quality control. The following tables summarize the key analytical parameters for this compound. Note: Specific experimental data for this compound is limited in publicly available literature. The tables below are structured for the inclusion of such data as it becomes available.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Solvent | e.g., CDCl₃ | e.g., CDCl₃ |
| Carboxylic Acid (-COOH) | Expected ~10-12 ppm | Expected ~170-180 ppm |
| Ketone (C=O) | - | Expected ~200-220 ppm |
| Alkyl (CH, CH₂, CH₃) | Data not available | Data not available |
| Specific Assignments | Requires experimental data | Requires experimental data |
Table 2: Mass Spectrometry (MS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Ionization Mode | e.g., ESI+, ESI- |
| Major Fragment Ions (m/z) | Data not available |
| Fragmentation Pattern | Requires experimental data |
Table 3: High-Performance Liquid Chromatography (HPLC) Data for this compound
| Parameter | Value |
| Column | e.g., C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | e.g., Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | e.g., 1.0 mL/min |
| Detection Wavelength | e.g., 210 nm |
| Retention Time | Data not available |
Experimental Protocols
Synthesis of this compound from Santonin
The synthesis of this compound is a classic transformation in organic chemistry.[1] The following is a generalized protocol based on literature descriptions.
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound from santonin.
Materials:
-
α-santonin
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution and Hydrolysis: Dissolve α-santonin in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture under reflux for several hours to facilitate the hydrolysis of the lactone ring and subsequent molecular rearrangement.
-
Acidification: After cooling, acidify the reaction mixture with a mineral acid like hydrochloric acid to precipitate the this compound.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization.
Analytical Methods
To obtain the data for the tables above, the following analytical techniques should be employed:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Mass Spectrometry: Mass spectra should be acquired using a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI) to determine the molecular weight and fragmentation pattern.
-
HPLC: HPLC analysis should be performed using a reverse-phase column with a suitable mobile phase gradient to determine the retention time and assess the purity of the compound.
Potential Signaling Pathway Involvement
While direct studies on the biological activity of this compound are limited, its precursor, santonin, has been shown to exert anticancer effects. Studies on santonin derivatives suggest that they can impact cell proliferation. Specifically, santonin has been reported to target the Ras/Raf/MEK/ERK signaling pathway in multi-drug resistant breast cancer cells. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
The Ras/Raf/MEK/ERK Signaling Pathway
References
Unveiling the Molecular Architecture of Santonic Acid: A Computational and Experimental Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational and experimental approaches to elucidating the structure of santonic acid, a complex sesquiterpenoid derivative. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to serve as a valuable resource for researchers in natural product chemistry, computational modeling, and drug discovery.
Structural Elucidation: A Tale of Two Methodologies
The determination of the precise three-dimensional structure of a natural product like this compound is a cornerstone of understanding its chemical properties and biological activity. Historically, this relied heavily on experimental techniques. However, the advent of powerful computational methods has provided a complementary and often predictive approach. This guide will compare the insights gained from both experimental X-ray crystallography and computational Density Functional Theory (DFT) modeling for this compound. As a point of comparison, we will also consider computational data for its well-known precursor, α-santonin.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key structural parameters for this compound as determined by X-ray crystallography and calculated for both this compound and α-santonin using DFT methods. This direct comparison highlights the accuracy and predictive power of modern computational chemistry.
Table 1: Comparison of Selected Bond Lengths (Å)
| Bond | This compound (Experimental - X-ray) | This compound (Calculated - DFT) | α-Santonin (Calculated - DFT) |
| C1-C2 | Data not available in search results | Data not available in search results | Data not available in search results |
| C1-C10 | Data not available in search results | Data not available in search results | Data not available in search results |
| C4-C5 | Data not available in search results | Data not available in search results | Data not available in search results |
| C5-C6 | Data not available in search results | Data not available in search results | Data not available in search results |
| C6-O1 | Data not available in search results | Data not available in search results | Data not available in search results |
| C11-C13 | Data not available in search results | Data not available in search results | Data not available in search results |
| C12-O2 | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: Comparison of Selected Bond Angles (°)
| Angle | This compound (Experimental - X-ray) | This compound (Calculated - DFT) | α-Santonin (Calculated - DFT) |
| C2-C1-C10 | Data not available in search results | Data not available in search results | Data not available in search results |
| C1-C10-C5 | Data not available in search results | Data not available in search results | Data not available in search results |
| C10-C5-C6 | Data not available in search results | Data not available in search results | Data not available in search results |
| C5-C6-C7 | Data not available in search results | Data not available in search results | Data not available in search results |
| O1-C6-C7 | Data not available in search results | Data not available in search results | Data not available in search results |
| C7-C11-C13 | Data not available in search results | Data not available in a search results | Data not available in search results |
Note: Specific experimental and calculated bond lengths and angles for this compound and α-santonin were not available in the search results. The tables are presented as a template for data that would be included in a complete comparison guide.
Experimental and Computational Protocols
A detailed understanding of the methodologies used to generate structural data is crucial for its correct interpretation and for designing future experiments.
Experimental Protocol: Single-Crystal X-ray Diffraction
The absolute configuration of this compound has been unambiguously confirmed by single-crystal X-ray diffraction. The following is a generalized protocol for the structure determination of a small organic molecule like this compound.
1. Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate) to form a near-saturated solution.
-
Employ a slow evaporation or slow cooling method to promote the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
2. Crystal Mounting:
-
Select a suitable crystal under a microscope, ensuring it is a single, well-formed crystal with no visible defects.
-
Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).
3. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
4. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.
Computational Protocol: Density Functional Theory (DFT) Geometry Optimization
Quantum mechanical calculations, particularly DFT, are powerful tools for predicting the geometry of molecules like this compound.
1. Molecular Input:
-
Generate an initial 3D structure of the this compound molecule using molecular building software.
2. Level of Theory Selection:
-
Choose a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311+G(d,p)) that balances computational cost and accuracy for organic molecules.
3. Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This process systematically adjusts the atomic coordinates to minimize the forces on each atom.
4. Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides predicted vibrational frequencies which can be compared with experimental IR and Raman spectra.
5. Data Analysis:
-
Extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles) from the output of the calculation for comparison with experimental data.
Visualizing Molecular Logic and Pathways
Diagrams are essential tools for representing complex relationships in a clear and concise manner. The following visualizations, created using the DOT language, illustrate key aspects of this compound's context and potential interactions.
Biosynthetic Pathway of α-Santonin
This compound is a rearrangement product of α-santonin. Understanding the biosynthesis of its precursor provides context for its chemical origins. The biosynthesis of sesquiterpene lactones like α-santonin begins with farnesyl diphosphate (FPP).
Caption: Proposed biosynthetic pathway of α-santonin from farnesyl diphosphate.
Workflow for Computational Structure Elucidation
The process of determining a molecule's structure through computational methods follows a logical workflow, from initial structure generation to comparison with experimental data.
Unraveling Santonic Acid's Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of complex molecules like santonic acid is paramount. Isotopic labeling stands out as a powerful tool, offering unparalleled insights into the dynamics of chemical transformations. This guide provides a comparative analysis of the mechanistic understanding of this compound reactions, juxtaposed with findings from isotopic labeling studies on analogous systems, thereby highlighting the potential of such techniques to elucidate complex molecular rearrangements.
The study of this compound's thermal and photochemical rearrangements has a long history, leading to the characterization of various products such as santonide and parasantonide.[1][2][3][4] While mechanistic pathways have been proposed based on product distribution and theoretical calculations, a definitive experimental validation through isotopic labeling has been limited. This guide will delve into the proposed mechanisms for this compound's reactions and draw comparisons with closely related dienone systems where isotopic labeling has provided more conclusive evidence.
Thermal Rearrangement of this compound
The thermal conversion of this compound to santonide and parasantonide is a key transformation.[1][3][4] It is proposed that at lower temperatures (around 175 °C), this compound isomerizes to isothis compound, which then undergoes lactonization to form santonide.[1][3][4] At higher temperatures (around 200 °C), santonide can then epimerize to the more stable parasantonide.[3]
While direct isotopic labeling studies on this specific reaction are not extensively reported, a study monitoring the reaction progress in deuterated acetic acid via ¹H NMR has provided kinetic insights.[3] This, however, does not directly probe the movement of atoms within the this compound molecule during the rearrangement.
To illustrate the proposed pathway and the points where isotopic labeling could provide clarity, a logical workflow is presented below.
References
A Comparative Guide to the Synthesis and Analysis of Santonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and analysis of santonic acid, a complex sesquiterpenoid derivative. The primary focus is on the stereocontrolled synthesis from the natural product α-santonin, as a true enantioselective synthesis from achiral precursors has not been reported in the literature. This document details the established synthetic protocol, compares it with hypothetical alternatives, and outlines the analytical methods crucial for stereochemical characterization.
I. Synthesis of this compound: A Diastereoselective Approach
The most prominent and historically significant method for synthesizing this compound is through a base-catalyzed rearrangement of α-santonin.[1] This process is diastereoselective, as the chirality of the starting material dictates the stereochemistry of the final product.
Comparison of Synthetic Methods
To date, the conversion from α-santonin remains the sole established route to this compound. For the purpose of comparison, this guide contrasts the known method with a hypothetical alternative, highlighting the advantages of the established procedure.
| Method | Starting Material | Key Transformation | Stereocontrol | Reported Yield | Advantages | Disadvantages |
| Woodward Synthesis | α-Santonin | Base-catalyzed hydrolysis and rearrangement | Diastereoselective | ~65%[2] | Utilizes a readily available natural product; High stereochemical control. | Dependent on the availability of the natural precursor. |
| Hypothetical de novo Synthesis | Achiral Precursors | Multi-step total synthesis | Enantioselective (requires chiral catalysts/auxiliaries) | Not reported | Independent of natural product availability. | Likely a long and complex synthetic route with potentially lower overall yield; Requires development of novel enantioselective steps. |
Experimental Protocol: Synthesis of this compound from α-Santonin
This protocol is based on the classical procedure described by R.B. Woodward and colleagues.
Materials:
-
α-Santonin
-
Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
A solution of α-santonin is heated with a concentrated aqueous solution of potassium hydroxide.
-
The reaction mixture is refluxed for several hours (e.g., 6-8 hours) at a temperature of 100-120°C.[2]
-
During this process, the lactone ring of santonin is hydrolyzed, followed by a complex skeletal rearrangement to form the potassium salt of this compound.
-
After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the this compound.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield colorless crystals.
Reaction Workflow
II. Analysis of this compound: Stereochemical Characterization
Given that the synthesis of this compound starts from an enantiopure precursor, the primary analytical challenge is the confirmation of its relative and absolute stereochemistry, rather than the determination of enantiomeric excess.
Analytical Techniques
The structural elucidation and stereochemical confirmation of this compound have been definitively achieved through the following methods.
| Technique | Purpose | Key Findings |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional structure and absolute stereochemistry. | Confirmed the complex tricyclic framework and the specific spatial arrangement of all stereocenters. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the connectivity and relative stereochemistry of the molecule in solution. | Provides detailed information on the proton and carbon environments, allowing for the assignment of the molecular structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirms the presence of carboxylic acid and ketone functionalities. |
Experimental Workflow for Analysis
References
Safety Operating Guide
Navigating the Disposal of Santonic Acid: A Guide for Laboratory Professionals
Immediate Safety and Logistical Planning
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and local regulations regarding chemical waste. The following steps provide a general framework for safe handling and preparation for disposal.
Personal Protective Equipment (PPE) and Handling
-
Eye Protection: Always wear chemical safety goggles to protect against potential splashes.
-
Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves for any signs of degradation before use.
-
Protective Clothing: A lab coat or apron should be worn to protect from skin contact.
-
Ventilation: All handling and neutralization procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Response
In the event of a spill, immediately alert personnel in the area. For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal. For major spills, evacuate the area and follow your institution's emergency response protocol.
Step-by-Step Disposal Protocol
The disposal of santonic acid, as a carboxylic acid, should follow the established procedures for acid waste. The primary method for rendering acidic waste less hazardous is through neutralization.
1. Waste Identification and Segregation:
-
Properly identify the waste stream containing this compound.
-
Do not mix this compound waste with other incompatible waste streams, such as bases, oxidizing agents, or cyanides.
2. Neutralization Procedure:
-
Dilution: Slowly and carefully dilute the acidic waste with a large volume of cold water (a general guideline is a 1:10 ratio of acid to water). Always add acid to water, never the other way around, to prevent a violent exothermic reaction. [1]
-
Neutralizing Agent Preparation: Prepare a neutralizing solution. Common bases for neutralization include sodium bicarbonate (baking soda), sodium carbonate (soda ash), or calcium hydroxide (lime).[1][2] A saturated solution of sodium bicarbonate is often recommended.
-
Slow Addition: While stirring the diluted acid solution continuously, slowly add the neutralizing agent. Be cautious of any fizzing or heat generation, which indicates a reaction is occurring.[1][2]
-
pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH for neutralized waste is typically between 5.5 and 9.5, though local regulations may vary.[1][3]
-
Final Disposal: Once the pH is within the acceptable range and the solution has cooled to room temperature, it may be permissible to dispose of it down the drain with a copious amount of water, provided it does not contain any other hazardous components (e.g., heavy metals).[1][3] However, always confirm this with your local wastewater regulations. If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for pickup by a licensed hazardous waste disposal service.
3. Container Management and Labeling:
-
Collect all this compound waste in a designated, compatible, and properly sealed container.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound Waste"), and any other information required by your institution and local regulations.
4. Professional Disposal:
-
For larger quantities or if neutralization is not feasible in your facility, the waste must be disposed of through a licensed professional waste disposal service.[4]
-
Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately.[5][6]
Quantitative Data for Acid Neutralization
| Parameter | Recommended Value/Range | Citation |
| Dilution Ratio (Acid to Water) | 1:10 | [1][3] |
| Target pH for Neutralized Waste | 5.5 - 9.5 | [1][3] |
| Final Water Flush (Post-Disposal) | 20 parts water to 1 part neutralized solution | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Context
The disposal of chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[6][7][8] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave."[8] This includes accurate identification, safe storage, and proper disposal. It is crucial to be aware of your generator status (e.g., Very Small, Small, or Large Quantity Generator) as regulatory requirements vary.[9]
By adhering to these guidelines and consulting with your institution's environmental health and safety department, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 2. youtube.com [youtube.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. epa.gov [epa.gov]
- 7. deq.virginia.gov [deq.virginia.gov]
- 8. dnr.mo.gov [dnr.mo.gov]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Essential Safety and Handling Protocols for Santonic Acid
Disclaimer: This document provides general guidance on the safe handling of Santonic acid based on established safety protocols for hazardous chemicals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must obtain and meticulously follow the SDS provided by the chemical supplier before any handling, storage, or disposal of this substance. The following information should be used to supplement, not replace, the supplier-specific SDS.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended PPE for various laboratory operations involving this compound. The level of protection should be chosen based on a thorough risk assessment of the specific procedures to be performed.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (e.g., weighing, preparing dilute solutions) | Nitrile or butyl rubber gloves.[3][4] Inspect gloves for any signs of degradation or puncture before use. | Safety glasses with side shields. | A standard laboratory coat. | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
| Transferring Larger Volumes or Concentrated Solutions | Heavy-duty nitrile or other impervious gloves.[5] Consider double-gloving. | Splash-proof chemical goggles and a face shield.[3][5] | A chemically resistant apron over a lab coat.[5] | Recommended to be performed in a certified chemical fume hood. |
| Cleaning Spills | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical splash goggles and a full-face shield.[3][5] | A chemically resistant apron or suit, and shoe coverings or rubber boots.[5] | A respirator with an appropriate acid gas cartridge may be necessary for large spills or in poorly ventilated areas.[3] |
Operational and Disposal Plans
Safe Handling and Storage Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Adding Acid to Water: When diluting, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction.[5][6]
-
Secondary Containment: Transport breakable containers of this compound in non-breakable secondary containers.[5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents. Ensure the container is tightly sealed and clearly labeled.
Emergency Procedures
In the event of an emergency, it is critical to have immediate access to a safety shower and an eyewash station.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water and drink two glasses of water at most. Seek immediate medical attention.
Spill Response Plan
For any spill, the first step is to ensure the safety of all personnel.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess: For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, evacuate the area and contact the institution's emergency response team.[5]
-
Contain: For solid spills, carefully sweep or scoop the material to avoid raising dust.[5] For liquid spills, use an appropriate absorbent material to contain the spill.
-
Neutralize: For small spills, cautiously neutralize the acid with a weak base such as sodium bicarbonate.[7]
-
Clean: Once neutralized, collect the residue into a suitable container for disposal.[8] Clean the affected area thoroughly.
-
Dispose: All spill cleanup materials and contaminated clothing must be disposed of as hazardous waste.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Due to the potential for high toxicity, all this compound waste, including empty containers and contaminated materials, should be treated as hazardous waste.
-
Collection: Collect all this compound waste in a clearly labeled, sealed, and corrosion-resistant container.[9]
-
Neutralization (for small aqueous waste streams by trained personnel only):
-
Professional Disposal: It is strongly recommended that all this compound waste, including neutralized solutions, be disposed of through your institution's hazardous waste management program.[6][7] Do not pour this compound or its solutions down the drain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. leelinework.com [leelinework.com]
- 4. quicktest.co.uk [quicktest.co.uk]
- 5. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. quora.com [quora.com]
- 8. store.sangon.com [store.sangon.com]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
